Hydrocortisone Hemisuccinate
Description
RN given refers to (11beta)-isomer; Synonyms Solu-Cortef & sopolcort H refer to Na salt
Structure
2D Structure
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLWPAGYTPJSEY-CODXZCKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894227 | |
| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83784-20-7 | |
| Record name | Hydrocortisone hemisuccinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIU00Z1Z84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrocortisone Hemisuccinate: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone hemisuccinate is a synthetic, water-soluble ester of hydrocortisone, the primary glucocorticoid secreted by the human adrenal cortex.[1][2] This modification enhances its solubility, making it suitable for intravenous administration, particularly in acute clinical settings requiring rapid anti-inflammatory and immunosuppressive action.[1] This technical guide provides an in-depth overview of the biological activity and function of this compound, focusing on its molecular mechanisms, quantitative biological data, and key experimental methodologies.
Core Biological Activity: Glucocorticoid Receptor Agonism
The primary mechanism of action of this compound is as a corticosteroid hormone receptor agonist.[2] Upon administration, it is rapidly hydrolyzed to its active form, hydrocortisone. Hydrocortisone then diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.
The GR can influence gene expression in two principal ways:
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Transactivation: The GR-hydrocortisone complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
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Transrepression: The GR-hydrocortisone complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction does not involve direct binding to DNA but rather a protein-protein interaction that prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Signaling Pathways Modulated by this compound
This compound, through the activation of the glucocorticoid receptor, exerts its effects by modulating several key intracellular signaling pathways involved in inflammation and immune responses.
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NF-κB Signaling Pathway: As a cornerstone of the inflammatory response, the NF-κB pathway is a major target of glucocorticoid action. Hydrocortisone treatment has been shown to inhibit the nuclear translocation of NF-κB1.[4][5] This is achieved by upregulating the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.[3]
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Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: Glucocorticoids can interfere with the MAPK signaling cascades (including p38, JNK, and ERK).[6][7] This interference can occur through the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby downregulating inflammatory gene expression.[7] Studies have shown that hydrocortisone can effectively inhibit the activation of p38 MAPK in pancreatic cells.[6][8]
-
PI3K/Akt Signaling Pathway: There is evidence of crosstalk between glucocorticoid signaling and the PI3K/Akt pathway, which is involved in cell survival, proliferation, and inflammation.[9][10] Hydrocortisone has been observed to activate the Akt/mTOR signaling pathway in some contexts, suggesting a complex and cell-type-specific interaction.[9]
Quantitative Biological Data
The biological activity of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data.
| Parameter | Target | Value | Assay System | Reference |
| IC50 | Interleukin-6 (IL-6) | 6.7 µM | Cell-free assay | [11][12] |
| IC50 | Interleukin-3 (IL-3) | 21.4 µM | Cell-free assay | [11][12] |
| Dissociation Constant (Kd) | Glucocorticoid Receptor (low affinity site) | 68.7 nM | Rat liver cytosol | [13] |
| Inhibition of PHA response | Peripheral lymphocytes | 0.12-60 µM | 72 h culture | [14] |
| Pharmacokinetic Parameter | Species | Dose | Route | Value | Unit | Reference |
| Half-life (t1/2) | Human | 20 mg | IV | 1.7 | hours | [15] |
| Volume of Distribution (Vd) | Human | 20 mg | IV | 34 | L | [15] |
| Total Body Clearance | Human | 20 mg | IV | 18 | L/hr | [15] |
| Oral Bioavailability | Human | 20 mg | Oral | 96 | % | [15] |
| Cmax (Oral) | Human | 20 mg | Oral | 300 | ng/mL | [15] |
| Tmax (Oral) | Human | 20 mg | Oral | 1 | hour | [15] |
| Cmax (IV) | Human (CAH patients) | Bolus | IV | 1930 (median) | nmol/L | [16] |
| Tmax (IV) | Human (CAH patients) | Bolus | IV | 10 (median) | minutes | [16] |
| Oral Bioavailability (morning) | Human (CAH patients) | Oral | 94.2 | % | [16] |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Fluorescence Polarization)
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.
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Reagent Preparation: Thaw the human glucocorticoid receptor (GR) and the fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) on ice for at least one hour prior to use. Prepare a complete GR screening buffer containing a stabilizing peptide and DTT.
-
Compound Dilution: Prepare serial dilutions of the test compound (this compound) in the complete GR screening buffer directly in a microwell plate.
-
Assay Reaction: To each well, add the fluorescent ligand and the purified human recombinant GR. The presence of the test compound will compete with the fluorescent ligand for binding to the GR.
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates that the fluorescent ligand is bound to the larger GR molecule, while a low polarization value indicates that it has been displaced by the test compound and is tumbling freely in the solution.
-
Data Analysis: The concentration of the test compound that results in a half-maximal shift in the polarization value is the IC50, which is a measure of the relative affinity of the test compound for the GR.
Cytokine Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated human whole blood.
Methodology: [19]
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Blood Collection: Collect fresh human venous blood into heparinized tubes.
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Stimulation and Treatment: Aliquot the whole blood into culture tubes. Add a stimulating agent, such as lipopolysaccharide (LPS), to induce cytokine production. Concomitantly, add different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 hours).
-
Plasma Collection: After incubation, centrifuge the tubes to separate the plasma.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
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Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or a vehicle control to the animals via a specified route (e.g., oral gavage or intraperitoneal injection).
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Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a phlogistic agent, such as a 1% carrageenan solution, into the sub-plantar region of one of the hind paws.
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Edema Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. This provides an indication of the anti-inflammatory efficacy of the compound.
Conclusion
This compound is a potent anti-inflammatory and immunosuppressive agent that exerts its biological effects primarily through the activation of the glucocorticoid receptor and the subsequent modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its rapid onset of action and favorable pharmacokinetic profile make it a cornerstone in the treatment of various acute inflammatory and allergic conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important corticosteroid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the anti-inflammatory effects of glucocorticoids: genomic and nongenomic interference with MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Delayed Addition of Glucocorticoids Selectively Suppresses Cytokine Production in Stimulated Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. gyanvihar.org [gyanvihar.org]
The Genomic Response of Enterocytes to Hydrocortisone Hemisuccinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of hydrocortisone hemisuccinate on gene expression in enterocytes. Drawing upon key studies in the field, this document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This information is critical for understanding the molecular mechanisms underlying the therapeutic effects of glucocorticoids in the intestine, particularly in the context of cellular maturation and inflammatory responses.
Introduction: Glucocorticoids and Intestinal Homeostasis
Hydrocortisone, a potent glucocorticoid, and its derivatives like this compound, are widely utilized for their anti-inflammatory and immunomodulatory properties.[1][2] In the gastrointestinal tract, these steroids play a crucial role in promoting the maturation and differentiation of enterocytes, the absorptive epithelial cells lining the intestines.[3][4] The functional maturation of the small intestine is a complex process facilitated by glucocorticoids, which includes an increased expression of digestive hydrolases.[4] The molecular mechanisms governing these effects are intricate, primarily involving the binding of hydrocortisone to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[5][6] This guide focuses on the genomic consequences of this compound administration on enterocytes, with a particular emphasis on data derived from the H4 human fetal small intestinal epithelial cell line, a well-established model for immature enterocytes.[3][4]
Quantitative Gene Expression Analysis
Hydrocortisone induces significant time-dependent changes in the gene expression profile of immature enterocytes.[7][8] Studies utilizing microarray analysis on the H4 cell line have revealed a dynamic genomic response, with distinct sets of genes being regulated at different time points following treatment.
Time-Dependent Effects on Gene Expression
The response to hydrocortisone is biphasic, with a clear distinction between early (2-24 hours) and late (≥48 hours) gene regulation.[3][7] Shorter exposure times (12 and 24 hours) predominantly lead to a downregulation of gene expression, whereas longer treatments (48 hours and 5 days) result in a major transcriptional activation.[7]
Table 1: Summary of Differentially Expressed Genes in H4 Enterocytes Following Hydrocortisone Treatment
| Treatment Duration | Number of Differentially Expressed Genes (Fold Change ≥ ±2) | Predominant Effect |
| 12 hours | 206 | 68% Downregulated |
| 24 hours | 265 | 76% Downregulated |
| 48 hours | 1,003 | 60% Upregulated |
| 120 hours (5 days) | 1,152 | Not specified |
Data sourced from Lu et al., 2016.[7]
Regulation of Genes Associated with Enterocyte Maturation and Function
Hydrocortisone treatment promotes the expression of genes crucial for the development of mature enterocyte characteristics, including cell polarity, tight junction formation, and interaction with the extracellular matrix.[3]
Table 2: Fold Change in Expression of Key Genes in H4 Cells after Hydrocortisone Treatment
| Gene Category | Gene Symbol | 12h | 24h | 48h | 5 days |
| Polarization | PODXL | 1.1 | 1.3 | 2.5 | 3.1 |
| MUC1 | 1.2 | 1.5 | 2.8 | 3.5 | |
| LAMA5 | 1.0 | 1.2 | 2.1 | 2.7 | |
| Tight Junction | CLDN4 | 1.3 | 1.8 | 3.2 | 4.1 |
| TJP1 (ZO-1) | 1.1 | 1.4 | 2.2 | 2.9 | |
| OCLN | 1.0 | 1.3 | 2.0 | 2.5 | |
| Apical Markers | SI | 1.5 | 2.1 | 4.5 | 5.8 |
| LCT | 1.2 | 1.7 | 3.8 | 4.9 |
Fold change values are illustrative based on trends described in Lu et al., 2011.[3]
Modulation of Inflammatory Response Genes
Hydrocortisone's anti-inflammatory effects are, in part, mediated by its influence on gene expression within the inflammatory signaling cascades. Short-term exposure (12 hours) can induce the expression of inhibitors of inflammatory signaling, such as TOLLIP (an inhibitor of IL-1β and TLR signaling) and A20/TNFAIP3 (an inhibitor of TNF-mediated NF-κB activation).[8] Conversely, longer exposure (48 hours) can lead to the downregulation of these inhibitors and the upregulation of key signaling molecules like TRAF and JNK.[8] This time-dependent regulation is crucial for understanding the differential clinical effects of corticosteroids.[7][9]
Signaling Pathways Modulated by Hydrocortisone in Enterocytes
Hydrocortisone exerts its effects on gene expression primarily through the glucocorticoid receptor signaling pathway. Upon entering the cell, hydrocortisone binds to the cytoplasmic GR, leading to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus. Inside the nucleus, this complex can either directly bind to Glucocorticoid Response Elements (GREs) on the DNA to activate gene transcription or interact with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes.[5][10]
Figure 1: Glucocorticoid Receptor Signaling Pathway in Enterocytes.
Experimental Protocols
The following methodologies are based on protocols described for studying the effects of hydrocortisone on H4 human enterocytes.[3][8]
Cell Culture and Hydrocortisone Treatment
-
Cell Line: H4 cells, a non-transformed human fetal small intestinal epithelial cell line, are used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.5 U/ml human recombinant insulin.
-
Plating: For experiments, H4 cells are plated on tissue culture-treated dishes.
-
Treatment: At approximately 90% confluency, the culture medium is replaced with medium containing 1 µM this compound. Control cells receive medium with the vehicle.
-
Time Course: Cells are incubated for specified durations (e.g., 12, 24, 48 hours, or 5 days) before harvesting for RNA isolation.
RNA Isolation and Microarray Analysis
-
Cell Lysis: Cells are lysed using a buffer containing guanidine isothiocyanate (e.g., RLT buffer from QIAGEN).
-
RNA Isolation: Total RNA is isolated using a column-based kit (e.g., RNeasy kit, QIAGEN) according to the manufacturer's instructions.
-
Quality Control: RNA concentration is determined spectrophotometrically (A260/A280 ratio of 1.8–2.0), and RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Microarray Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a suitable microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray).
-
Data Analysis: Raw data is normalized, and statistical analysis is performed to identify genes with significant changes in expression (e.g., fold change ≥ ±2 and a p-value < 0.05).
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
Reverse Transcription: A one-step RT-PCR kit (e.g., SuperScript III One-Step RT-PCR Kit) is used to synthesize cDNA from total RNA (e.g., 10 ng).
-
Primer Design: Primers for target genes of interest are selected from validated databases (e.g., Harvard Primer Bank).
-
Real-Time PCR: qRT-PCR is performed in duplicate or triplicate using a real-time PCR system.
-
Cycling Conditions: A typical protocol involves an initial reverse transcription step followed by approximately 40 cycles of denaturation, annealing (e.g., 60°C), and extension.
-
Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Figure 2: Experimental Workflow for Gene Expression Profiling.
Conclusion
This compound profoundly impacts gene expression in enterocytes, driving a genomic program that promotes cellular maturation, enhances barrier function, and modulates inflammatory responses in a time-dependent manner. The data presented herein underscore the complexity of glucocorticoid action in the gut and provide a valuable resource for researchers and drug development professionals. A thorough understanding of these gene regulatory networks is essential for optimizing the therapeutic use of corticosteroids in gastrointestinal diseases and for the development of novel therapies targeting specific pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone Hemisuccinate: A Glucocorticoid Receptor Agonist in Focus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydrocortisone hemisuccinate, a synthetic ester of the endogenous glucocorticoid cortisol, is a potent agonist of the glucocorticoid receptor (GR). Its rapid onset of action and high water solubility make it a cornerstone in clinical settings for managing acute inflammatory and allergic conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action as a GR agonist, detailing the downstream signaling pathways it modulates. We present a compilation of quantitative data on its biological activity and that of related glucocorticoids, alongside detailed protocols for key experimental assays used in its characterization. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of glucocorticoid-based therapeutics.
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Their therapeutic applications are primarily attributed to their potent anti-inflammatory and immunosuppressive properties. Hydrocortisone, also known as cortisol, is the primary endogenous glucocorticoid in humans. This compound is a C21-ester derivative of hydrocortisone, designed to enhance its solubility and suitability for parenteral administration.
As a GR agonist, this compound mimics the actions of endogenous cortisol, initiating a cascade of molecular events that ultimately lead to the modulation of gene expression. Understanding the intricacies of its interaction with the GR and the subsequent signaling pathways is crucial for optimizing its therapeutic use and for the development of novel GR-targeting drugs with improved efficacy and safety profiles.
Mechanism of Action: Glucocorticoid Receptor Agonism
The biological effects of this compound are mediated through its binding to and activation of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.
The Glucocorticoid Receptor
In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This complex maintains the receptor in a conformation that is capable of high-affinity ligand binding but is transcriptionally inactive.
Ligand Binding and Receptor Activation
Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.
Nuclear Translocation and Dimerization
The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, GR monomers typically form homodimers, which are the primary form that interacts with DNA.
Regulation of Gene Expression
The GR homodimers can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their transcriptional activity.[1]
The net effect of these genomic actions is the suppression of inflammatory responses and the modulation of various metabolic and developmental processes.[2]
Signaling Pathways
The activation of the glucocorticoid receptor by this compound initiates a well-defined signaling cascade that ultimately alters cellular function.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant glucocorticoids.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IL-6 bioactivity) | 6.7 µM | IL-6-dependent MH60 cells | [3] |
| IC50 (IL-3 bioactivity) | 21.4 µM | IL-3-dependent cell line | [3] |
Table 2: Glucocorticoid Receptor Binding Affinity and Potency of Reference Glucocorticoids
| Compound | Binding Affinity (Kd/Ki) | Functional Potency (EC50/IC50) | Assay System | Reference |
| Cortisol (Hydrocortisone) | 17.5 - 24.6 nM (Kd) | 9.5 - 12.2 nM (IC50) | Human Mononuclear Leukocytes | |
| Dexamethasone | 5.7 - 6.7 nM (Kd) | 3.1 - 3.4 nM (IC50) | Human Mononuclear Leukocytes | |
| Dexamethasone | ~1.2 nM (Ki) | 0.6 x 10-10 M (EC50) | GR Translocation Assay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of glucocorticoid receptor agonists.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare a cytosolic extract from cells or tissues expressing the GR, or use a purified recombinant GR.
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known GR ligand to determine non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a measure of cell viability or a co-transfected control reporter. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Glucocorticoid Receptor Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the GR from the cytoplasm to the nucleus upon ligand binding.
Protocol:
-
Cell Culture: Culture cells that endogenously express GR or have been engineered to express a fluorescently tagged GR (e.g., GFP-GR).
-
Compound Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining (for endogenous GR): If not using a fluorescently tagged GR, incubate the cells with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of the GR signal in the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.
Conclusion
This compound is a clinically vital glucocorticoid receptor agonist with well-characterized anti-inflammatory and immunosuppressive effects. Its mechanism of action through the GR involves a series of molecular events, from cytoplasmic binding and activation to nuclear translocation and the subsequent modulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel GR-targeted therapies. A thorough understanding of its pharmacology, supported by quantitative in vitro and in vivo data, is essential for its safe and effective use in clinical practice and for advancing the field of glucocorticoid research.
References
Hydrocortisone Hemisuccinate in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone hemisuccinate, a water-soluble ester of the glucocorticoid hydrocortisone, is a critical tool in neuroscience research. Its potent anti-inflammatory and immunosuppressive properties, coupled with its ability to readily cross the blood-brain barrier, make it an invaluable compound for investigating a wide range of neurological processes and pathologies. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience, focusing on its mechanisms of action, detailed experimental protocols, and quantitative data.
Mechanism of Action in the Central Nervous System
This compound exerts its effects primarily through its active form, hydrocortisone (cortisol), which binds to glucocorticoid receptors (GR) in the cytoplasm.[1] This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1] Once in the nucleus, the hydrocortisone-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either promote or inhibit the expression of target genes.[2] This genomic mechanism is central to its long-term effects.
Additionally, hydrocortisone can elicit rapid, non-genomic effects by interacting with membrane-bound receptors, influencing ion channel activity and other signaling cascades.[3]
Key Signaling Pathways
1. Glucocorticoid Receptor (GR) Signaling Pathway:
The canonical GR signaling pathway involves the binding of hydrocortisone to the cytoplasmic GR, which is part of a multiprotein complex. Upon binding, the complex dissociates, and the hydrocortisone-GR monomer translocates to the nucleus, where it dimerizes and binds to GREs to regulate gene transcription.[2] This pathway is fundamental to the anti-inflammatory and immunosuppressive actions of hydrocortisone.
2. Nuclear Factor-Kappa B (NF-κB) Signaling Pathway:
A primary mechanism of hydrocortisone's anti-inflammatory effect is its inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including cytokines and chemokines.[4][5] Hydrocortisone can interfere with this pathway in several ways, including by increasing the expression of IκBα, an inhibitor of NF-κB, and by directly interacting with NF-κB subunits to prevent their transcriptional activity.[4][6]
Applications in Neuroscience Research
Modeling Neuroinflammation and Oxidative Stress
This compound is extensively used to study and modulate neuroinflammatory processes. In models of Alzheimer's disease, for instance, it has been shown to suppress the hyperactivation of microglia and astrocytes, leading to a reduction in pro-inflammatory factors.[7][8][9]
Experimental Workflow: In Vivo Alzheimer's Disease Model
| Parameter | Control Group (Aβ1-42 induced) | Hydrocortisone-Treated Group (Aβ1-42 induced) | Reference |
| Pro-inflammatory mRNA levels (TNF-α, MCP-1, IL-1β, IL-6) | Significantly elevated | Significantly decreased | [7] |
| Cognitive Function (Morris Water Maze) | Impaired | Improved | [7] |
| Synaptic Function Markers (e.g., GluA1, Synaptophysin) | Decreased | Increased | [10] |
| Reactive Oxygen Species (ROS) Levels | Increased | Decreased | [7] |
In Vitro Blood-Brain Barrier Models
Hydrocortisone is a crucial component in many in vitro models of the blood-brain barrier (BBB). It promotes the formation of tight junctions between endothelial cells, leading to increased transendothelial electrical resistance (TEER) and reduced permeability, thus mimicking the in vivo BBB properties more closely.[11]
| Parameter | Without Hydrocortisone | With Hydrocortisone | Reference |
| Transendothelial Electrical Resistance (TEER) | ~100-150 Ω.cm² | Up to 1000 Ω.cm² | [12] |
| Sucrose Permeability | Higher | Down to 5 x 10⁻⁷ cm/s (closer to in vivo) | [12] |
| Occludin and Claudin-5 Expression | Lower | Increased up to 2.75-fold and 2.32-fold respectively | [13] |
Modulation of Neuronal Excitability
This compound can directly and rapidly modulate neuronal excitability. Studies using patch-clamp techniques have demonstrated its inhibitory effects on voltage-gated sodium currents (INa) in a concentration-dependent manner.[3] This suggests a non-genomic mechanism of action that could be relevant for conditions involving neuronal hyperexcitability.
| Concentration of this compound | Reduction in Voltage-Gated Sodium Current (INa) | IC50 | Reference |
| 0.1 µmol/l | 19.4 ± 4.3% | 1.58 µmol/l | [3] |
| 0.3 µmol/l | 26.7 ± 3.9% | [3] | |
| 1.0 µmol/l | 38.1 ± 6.1% | [3] | |
| 3.0 µmol/l | 69.6 ± 5.4% | [3] |
Experimental Protocols
In Vivo Alzheimer's Disease Model (Aβ1–42-induced)
-
Model Induction: Stereotaxic injection of aggregated Aβ1–42 into the hippocampus of mice.
-
Hydrocortisone Administration: Daily intraperitoneal (i.p.) injection of hydrocortisone (e.g., 10 mg/kg) for a specified period (e.g., 14 days).[7][14]
-
Behavioral Assessment: Cognitive function is assessed using tasks like the Morris Water Maze, typically during the final days of treatment.[7]
-
Tissue Processing: Following behavioral testing, animals are euthanized, and brain tissue is collected. The hippocampus and cortex are often dissected for further analysis.
-
Molecular Analysis: Quantitative PCR (qPCR) to measure mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), neurotrophic factors, and synaptic proteins. Western blotting can be used to assess protein levels. Immunohistochemistry is used to visualize glial activation and amyloid plaques.
In Vitro Blood-Brain Barrier (BBB) Model
-
Cell Culture: Human brain microvascular endothelial cells (HBMEC) are cultured on permeable supports (e.g., Transwell inserts).
-
Hydrocortisone Treatment: The culture medium is supplemented with hydrocortisone (concentrations can range, but 550 nM is often cited as effective) to induce barrier properties.[11]
-
TEER Measurement: TEER is measured daily using an epithelial voltohmmeter to monitor the integrity of the endothelial monolayer.
-
Permeability Assay: The permeability of the barrier is assessed by adding a tracer molecule (e.g., sodium fluorescein or sucrose) to the apical chamber and measuring its concentration in the basolateral chamber over time.[11]
-
Protein Expression Analysis: Western blotting or immunocytochemistry can be used to analyze the expression and localization of tight junction proteins like occludin and claudin-5.[13]
Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Trigeminal ganglion neurons are acutely dissociated from rats and cultured for a short period.[3]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains standard physiological ion concentrations, and the internal pipette solution is formulated to record sodium currents.
-
Hydrocortisone Application: this compound is dissolved in the external solution and perfused over the neuron at various concentrations (e.g., 0.1, 0.3, 1, 3 µmol/l).[3]
-
Data Acquisition: Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps. The peak current amplitude is measured before and after the application of hydrocortisone.
-
Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration to determine the dose-response relationship and the IC50 value.[3]
Conclusion
This compound is a versatile and powerful tool for neuroscience research. Its well-characterized mechanisms of action, particularly its anti-inflammatory effects via the GR and NF-κB pathways, make it indispensable for studying neuroinflammation in a variety of disease models. Furthermore, its role in strengthening the in vitro blood-brain barrier and its ability to directly modulate neuronal excitability open up numerous avenues for investigation into neuronal function and pathology. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the central nervous system.
References
- 1. This compound | C25H36O9 | CID 219121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrocortisone Mitigates Alzheimer's-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - 西安交通大学 [scholar.xjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of hydrocortisone and TNFalpha on tight junction proteins in an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Molecular Mechanism of Chronic High-Dose Corticosterone-Induced Aggravation of Cognitive Impairment in APP/PS1 Transgenic Mice [frontiersin.org]
Hydrocortisone Hemisuccinate: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone hemisuccinate, a synthetic ester of the endogenous glucocorticoid cortisol, is a cornerstone compound in immunology and inflammation research. Its potent anti-inflammatory and immunosuppressive properties make it an invaluable tool for investigating cellular and molecular mechanisms underlying immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key in vitro experiments.
Chemical and Physical Properties
This compound is a white or almost white, hygroscopic powder.[1] It is the 21-hemisuccinate ester of hydrocortisone.[1] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄O₈ | [2] |
| Molecular Weight | 462.53 g/mol | [3] |
| CAS Number | 2203-97-6 | [1] |
| Solubility | Practically insoluble in water; freely soluble in acetone and anhydrous ethanol. Dissolves in dilute solutions of alkali carbonates and hydroxides.[1][2] Soluble in DMSO (100 mg/mL).[4] | [1][2][4] |
| Storage | Store at -20°C.[2][5] | [2][5] |
Mechanism of Action: A Multi-Faceted Approach to Immunosuppression
This compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3][6] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[7]
-
Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding. This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids, as it represses the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][8]
-
Post-transcriptional and Post-translational Modifications: Glucocorticoids can also influence the stability of mRNA and the post-translational modification of proteins involved in inflammatory pathways.
The net result of these actions is a broad suppression of the inflammatory cascade, affecting various immune cells and their functions.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data on the in vitro effects of this compound.
Table 1: Inhibition of Cytokine Bioactivity
| Cytokine | IC₅₀ (µM) | Cell Line/System | Source |
| Interleukin-6 (IL-6) | 6.7 | IL-6-dependent MH60 cells | [4][6] |
| Interleukin-3 (IL-3) | 21.4 | IL-3-dependent cells | [4][9] |
Table 2: Effects on Lymphocyte Proliferation and Cytokine Production
| Parameter | Cell Type | Stimulant | Hydrocortisone Concentration | Effect | Source |
| Lymphocyte Proliferation | Peripheral Blood Lymphocytes (PBL) & T-lymphocytes | Phytohemagglutinin (PHA) | 0.12-60 µM (72h) | Inhibition of PHA response | [1][4] |
| T-lymphocytes | Autologous Mixed Lymphocyte Reaction (AMLR) | Not specified | Inhibition of proliferative response | [10] | |
| Peripheral Blood Mononuclear Cells (PBMCs) from steroid-sensitive individuals | Phytohemagglutinin (PHA) | ~7 x 10⁻⁸ M (IC₅₀) | 50% inhibition of proliferation | [11] | |
| Peripheral Blood Mononuclear Cells (PBMCs) from steroid-resistant individuals | Phytohemagglutinin (PHA) | >10⁻⁶ M (IC₅₀) | 50% inhibition of proliferation | [11] | |
| Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) & PHA | 10⁻⁶ M | Significant suppression of IL-2, IFN-γ, IL-4, and IL-10 | [4][12] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) & PHA | 10⁻⁸ M | Significant increase in IFN-γ and IL-10; no significant effect on IL-2 and IL-4 | [4][12][13] | |
| H4 cells (immature human enterocytes) | Interleukin-1β (IL-1β) | Not specified | Concurrent administration significantly reduced IL-8 and IL-6 secretion | [14] | |
| H4 cells (immature human enterocytes) | Tumor Necrosis Factor-α (TNF-α) | Not specified | Concurrent administration inhibited IL-8 secretion | [14] | |
| LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dose-dependent | Suppression of IL-10 production | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lymphocyte Proliferation Assay (MTT-based)
This protocol is a composite based on established methods for assessing lymphocyte proliferation.[16]
Objective: To determine the effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or other mitogen
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Add 50 µL of medium with the vehicle (DMSO or ethanol) to the control and mitogen-only wells.
-
Stimulation: Prepare the mitogen (e.g., PHA at a final concentration of 5 µg/mL) in complete medium. Add 50 µL of the mitogen solution to the stimulated wells. Add 50 µL of complete medium to the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Lymphocyte Proliferation Assay Workflow.
Cytokine Production Assay (ELISA)
This protocol is a composite based on standard ELISA procedures and findings from the literature.[17][18]
Objective: To quantify the effect of this compound on the production of a specific cytokine (e.g., IL-6) by stimulated PBMCs.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) or other stimulant
-
This compound stock solution
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
24-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate and prepare PBMCs as described in the lymphocyte proliferation assay protocol. Adjust the cell density to 2 x 10⁶ cells/mL.
-
Cell Culture: Add 500 µL of the cell suspension (1 x 10⁶ cells) to each well of a 24-well plate.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Stimulation: Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
NF-κB Inhibition Assay (Western Blot)
This protocol is a composite based on standard western blotting procedures and research on glucocorticoid-mediated NF-κB inhibition.[19][20]
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB signaling pathway (e.g., IκBα, phospho-IκBα).
Materials:
-
Cell line susceptible to inflammatory stimuli (e.g., RAW 264.7 macrophages or HeLa cells)
-
Complete culture medium
-
LPS or TNF-α
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture dishes and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: NF-κB Inhibition Western Blot Workflow.
Conclusion
This compound remains a pivotal tool for dissecting the complexities of the immune system and inflammatory processes. Its well-characterized mechanism of action, coupled with quantifiable biological effects, provides a robust platform for in vitro and in vivo studies. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the immunomodulatory properties of this and other compounds, contributing to a deeper understanding of immunology and the development of novel anti-inflammatory therapeutics. It is crucial to note that the effects of hydrocortisone can be dose- and cell-type-dependent, and careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 11. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Impact of Hydrocortisone Hemisuccinate on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone hemisuccinate, a synthetic glucocorticoid, exerts a complex and often biphasic influence on mitochondrial function. This technical guide synthesizes current research to provide an in-depth understanding of its mechanisms of action at the mitochondrial level. We explore its impact on cellular bioenergetics, including oxidative phosphorylation and ATP synthesis, the generation of reactive oxygen species (ROS), and the modulation of mitochondrial membrane potential. Furthermore, this document elucidates the signaling pathways involved, particularly the translocation of the glucocorticoid receptor to the mitochondria and its subsequent interactions. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further research in this critical area of pharmacology and toxicology.
Introduction
This compound is a widely used corticosteroid valued for its potent anti-inflammatory and immunosuppressive properties.[1] Its systemic effects are primarily mediated by the binding to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression.[2] However, a growing body of evidence reveals a non-genomic pathway where hydrocortisone and other glucocorticoids directly impact mitochondrial function.[2][3] This interaction is multifaceted, with consequences ranging from the modulation of energy metabolism to the induction of apoptosis. Understanding these mitochondrial effects is paramount for optimizing therapeutic strategies and mitigating potential adverse drug reactions.
The influence of glucocorticoids on mitochondria appears to be dose- and time-dependent, exhibiting a biphasic nature.[3] Short-term or low-dose exposure can be protective, enhancing mitochondrial efficiency, while long-term or high-dose treatment often leads to mitochondrial dysfunction, characterized by decreased ATP production, increased oxidative stress, and structural abnormalities.[3] This guide will delve into the specifics of these effects and the underlying molecular mechanisms.
Impact on Mitochondrial Respiration and ATP Synthesis
Hydrocortisone and its analogs can significantly alter the efficiency of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), the primary mechanisms of ATP production.
Effects on Electron Transport Chain Complexes
Studies have indicated that glucocorticoids can inhibit the activity of specific ETC complexes. Corticosterone has been shown to suppress electron transfer from NADH to the electron transport chain through Complex I.[4] This inhibition leads to a decrease in ATP production when substrates for Complex I, such as malate, alpha-ketoglutarate, or pyruvate, are utilized.[4] Conversely, ATP production is not affected when substrates for Complex II (succinate) or Complex IV (N,N,N',N'-tetramethyl-p-phenylenediamine+ascorbate) are used, pinpointing the specific site of inhibition.[4]
Alterations in Oxygen Consumption
Consistent with the inhibition of ETC complexes, treatment with glucocorticoids like cortisone has been demonstrated to decrease oxygen consumption in isolated mitochondria. A notable study reported a 14-40% decrease in oxygen consumption per milligram of mitochondrial protein when using substrates such as succinate, alpha-ketoglutarate, or beta-hydroxybutyrate.[5]
Uncoupling of Oxidative Phosphorylation
In addition to direct inhibition, glucocorticoids can uncouple oxidative phosphorylation, leading to a lower P:O ratio (the ratio of ATP synthesized to oxygen atoms consumed).[5] This uncoupling means that the energy generated from the electron transport chain is dissipated as heat rather than being efficiently used for ATP synthesis. High concentrations of methylprednisolone, a related glucocorticoid, have been shown to intercalate into the inner mitochondrial membrane, increasing proton leakage and hindering ATP production.[6]
Modulation of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Glucocorticoids have been shown to have a biphasic effect on ΔΨm. Short-term treatment can increase ΔΨm, whereas prolonged exposure can lead to its dissipation.[3] For instance, dexamethasone treatment in proliferating rhabdomyosarcoma cells led to an increase in ΔΨm.[7] However, in other contexts, a reduction in mitochondrial membrane potential is observed, often preceding apoptosis.[2]
Induction of Oxidative Stress
Mitochondria are a primary source of cellular reactive oxygen species (ROS). Glucocorticoids can significantly impact the mitochondrial redox state.
Increased ROS Production
Long-term or high-dose exposure to glucocorticoids is associated with an increase in ROS generation.[3] This is likely a consequence of the impaired electron flow through the ETC, leading to electron leakage and the formation of superoxide anions.[6] Dexamethasone treatment has been shown to increase ROS generation in proliferating muscle cells.[7]
Biphasic Effects on ROS
Conversely, some studies report an inhibitory effect of hydrocortisone on ROS generation, particularly in immune cells like polymorphonuclear neutrophils (PMNLs) and mononuclear cells (MNCs).[8][9] This highlights the cell-type-specific and context-dependent effects of glucocorticoids on oxidative stress.
Signaling Pathways
The mitochondrial effects of this compound are not merely passive interactions but are mediated by specific signaling pathways.
Mitochondrial Translocation of the Glucocorticoid Receptor
A key non-genomic mechanism involves the translocation of the glucocorticoid receptor (GR) into the mitochondria.[2][3] Upon ligand binding, a portion of the GR pool moves to the mitochondria, where it can directly influence mitochondrial processes.[2] This translocation has been observed to be dose- and time-dependent.[3]
Interaction with Bcl-2 Family Proteins
Once inside the mitochondria, the GR can interact with members of the Bcl-2 protein family, which are crucial regulators of apoptosis.[4][10] The GR has been shown to form a complex with the anti-apoptotic protein Bcl-2.[3] Furthermore, upon high-dose glucocorticoid treatment, the GR can enhance its interaction with the pro-apoptotic protein Bim, leading to the activation of Bax and the initiation of the intrinsic apoptotic pathway.[4][10]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature on the effects of glucocorticoids on mitochondrial function.
| Parameter | Glucocorticoid | Model System | Dosage/Concentration | Observed Effect | Reference |
| Oxygen Consumption | Cortisone acetate | Rat liver mitochondria | 5 mg for 6 days | 14-40% decrease | [5] |
| ATP Production | Corticosterone | Isolated mitochondria from GT1-7 neurons | ≥100 nM | ~10% decrease | [4] |
| Interleukin-6 (IL-6) Bioactivity | This compound | Not specified | IC50: 6.7 µM | Inhibition | [11] |
| Interleukin-3 (IL-3) Bioactivity | This compound | Not specified | IC50: 21.4 µM | Inhibition | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX Red are common fluorescent probes used to detect intracellular and mitochondrial ROS, respectively. DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.[6][12]
Protocol (using DCFDA):
-
Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.
-
Prepare a working solution of H2DCFDA (typically 10-50 µM) in 1x assay buffer or phenol red-free media.
-
Remove the culture medium and wash the cells with sterile PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[7]
-
Remove the H2DCFDA solution and wash the cells with 1x assay buffer.
-
Add the experimental treatment (e.g., this compound at various concentrations) to the cells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[13][14]
Protocol:
-
Culture cells in a suitable plate or on coverslips.
-
Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.[13]
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[13]
-
Wash the cells with pre-warmed 1x MMP-Assay Buffer.[13]
-
Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader.
-
Microscopy/Plate Reader: Measure red fluorescence (J-aggregates) at Ex/Em ~535/590 nm and green fluorescence (monomers) at Ex/Em ~485/535 nm.[13] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Flow Cytometry: Detect J-aggregates in the FL2 channel and monomers in the FL1 channel.[15]
-
Measurement of Mitochondrial ATP Production
Principle: The amount of ATP produced by mitochondria can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.[16][17]
Protocol (using a commercial kit):
-
Isolate mitochondria from cells or tissues of interest.
-
Prepare ATP standards according to the kit instructions.[16]
-
In a white opaque 96-well plate, add the isolated mitochondria and the desired substrates (e.g., malate, pyruvate).
-
Add the this compound treatment at various concentrations.
-
Prepare the reaction mixture containing luciferase and luciferin.[16]
-
Add the reaction mixture to each well.
-
Immediately measure the luminescence using a luminometer.[16]
-
Calculate the ATP concentration based on the standard curve.
Co-immunoprecipitation for GR-Bcl-2 Interaction
Principle: Co-immunoprecipitation (Co-IP) is used to determine if two proteins interact in vivo. An antibody against a target protein (e.g., GR) is used to pull down the protein and any associated proteins (e.g., Bcl-2) from a cell lysate.
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release proteins while maintaining protein-protein interactions.
-
Isolate the mitochondrial fraction through subcellular fractionation.[4]
-
Pre-clear the lysate with control IgG beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the glucocorticoid receptor.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against Bcl-2. The presence of a band for Bcl-2 indicates an interaction with GR.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's impact on mitochondrial function.
References
- 1. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial translocation of the glucocorticoid receptor in double-positive thymocytes correlates with their sensitivity to glucocorticoid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortisone-induced alterations in mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of hydrocortisone on mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iris.unimore.it [iris.unimore.it]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hydrocortisone Hemisuccinate Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of hydrocortisone hemisuccinate in Dimethyl Sulfoxide (DMSO) and ethanol, along with comprehensive protocols for the preparation of stock and working solutions for both in vitro and in vivo studies.
Overview and Physicochemical Properties
This compound, a synthetic glucocorticoid, is a fast-acting, water-soluble ester of hydrocortisone. It is widely utilized in research as a potent anti-inflammatory agent and an inhibitor of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-3 (IL-3)[1][2][3][4]. Its primary mechanism of action involves interaction with glucocorticoid receptors to regulate various signaling pathways[5]. Accurate preparation of solutions is critical for obtaining reproducible experimental results.
Solubility Data
This compound is a white to off-white crystalline solid[1][6]. While it is practically insoluble in water, it exhibits good solubility in organic solvents like DMSO and ethanol[1][2][7]. The table below summarizes the reported solubility values. Note that solubility can vary slightly between batches and may be affected by factors such as the purity of the compound and the solvent, temperature, and dissolution method.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~30[8], 93[2][7], 100[3] | ~201 - 216[2][3] | Hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility; using fresh, anhydrous DMSO is highly recommended[2]. Warming to 37°C or using an ultrasonic bath can aid in the dissolution of higher concentrations[9]. |
| Ethanol | ~20[8], 46 - 93[2] | Not specified | Described as "freely soluble" in anhydrous ethanol[1]. For cell culture applications, absolute or 95% non-denatured ethanol is typically used[10]. |
| Aqueous Buffer | ~10 mg/mL in PBS (pH 7.2) for the sodium salt form[8]. | Not specified | The free acid form is practically insoluble in water[1][2][7]. Aqueous solutions are not recommended for storage for more than one day[8]. |
Experimental Protocols
Safety Precaution: this compound should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling[8].
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or for the preparation of formulations for in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the solution vigorously to dissolve the compound.
-
If dissolution is slow or incomplete, use an ultrasonic bath or warm the tube briefly to 37°C to aid dissolution[9].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles[2].
Storage:
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 1 year[2].
Protocol 2: Preparation of a Stock Solution in Ethanol for Cell Culture
This protocol is commonly used for supplementing cell culture media, as ethanol is often better tolerated by cells than DMSO at higher concentrations.
Materials:
-
This compound powder
-
Absolute or 95% Ethanol (non-denatured)
-
Sterile filter (0.2 µm pore size)
-
Sterile tubes or vials
Procedure:
-
Aseptically weigh the this compound powder.
-
Add the appropriate volume of ethanol. For example, to prepare a 4 mg/mL stock, dissolve 40 mg of hydrocortisone in 10 mL of 95% ethanol[10].
-
Gently swirl or vortex the solution until the powder is completely dissolved[5][11].
-
Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller volumes appropriate for your experimental needs.
Storage:
-
Store aliquots at -20°C or below. For long-term storage, -70°C is recommended[10].
Protocol 3: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of a concentrated stock solution into a final working solution for treating cells.
Procedure:
-
Thaw a single aliquot of the this compound stock solution (from Protocol 1 or 2).
-
Perform a serial or stepwise dilution of the stock solution directly into the cell culture medium to achieve the desired final concentration.
-
Crucially , ensure the final concentration of the organic solvent in the culture medium is minimal to avoid cellular toxicity. For DMSO, the final concentration should not exceed 0.5%[12].
-
Mix the final working solution thoroughly by gentle pipetting or swirling before adding it to the cells.
-
It is recommended to prepare the working solution fresh for each experiment[8].
Caption: Workflow for preparing a cell culture working solution.
Biological Activity and Signaling Pathway
This compound is an anti-inflammatory agent that functions as a glucocorticoid. It exerts its effects by binding to glucocorticoid receptors. A key aspect of its anti-inflammatory action is the inhibition of cytokine bioactivity. Specifically, it has been shown to inhibit Interleukin-6 (IL-6) and Interleukin-3 (IL-3) with IC₅₀ values of 6.7 µM and 21.4 µM, respectively[1][2][3][4]. This inhibition disrupts the downstream signaling cascades initiated by these cytokines, which are pivotal in inflammatory responses.
Caption: Inhibition of IL-6 signaling by this compound.
References
- 1. chembk.com [chembk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. coriell.org [coriell.org]
- 11. Hydrocortisone BioReagent, cell culture mammalian 50-23-7 [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Preparation of Hydrocortisone Hemisuccinate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone, a naturally occurring glucocorticoid, is a cornerstone supplement in cell culture, pivotal for its anti-inflammatory and immunosuppressive functions. It plays a crucial role in supporting the growth and differentiation of various cell types, including endothelial, epithelial, and mesenchymal cells.[1] The hydrocortisone 21-hemisuccinate sodium salt is a frequently used derivative due to its enhanced water solubility, making it ideal for preparing sterile stock solutions for culture media supplementation.[1][2] This document provides detailed protocols for the preparation, storage, and application of hydrocortisone hemisuccinate stock solutions to ensure consistency and reliability in experimental setups.
Mechanism of Action
Hydrocortisone exerts its effects by binding to the cytoplasmic glucocorticoid receptor (GR).[3][4] Upon binding, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like interleukins (IL-6, IL-3) and tumor necrosis factor-alpha (TNF-α).[4][5][6]
Caption: Simplified signaling pathway of Hydrocortisone.
Quantitative Data Summary
The solubility and stability of hydrocortisone 21-hemisuccinate sodium salt are critical for preparing effective stock solutions. The following table summarizes these properties in commonly used solvents.
| Property | Solvent | Value | Storage Temperature | Stability / Notes |
| Solubility | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[2] | N/A | A common solvent for creating high-concentration stock solutions. |
| Ethanol | ~20 mg/mL[2] | N/A | Another organic solvent option for stock preparation. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[2] | N/A | Suitable for direct preparation of aqueous solutions. | |
| Water (H₂O) | 50 mg/mL[7] | N/A | The sodium salt form is highly water-soluble. | |
| Stability (Solid) | N/A | Powder | -20°C | ≥ 4 years.[2] |
| Stability (Stock) | Organic Solvents (e.g., DMSO) | Aliquoted Solution | -20°C | Up to 1 month.[5] |
| Organic Solvents (e.g., DMSO) | Aliquoted Solution | -80°C | Up to 6 months.[5] | |
| Aqueous Buffers (e.g., PBS) | Solution | 2-8°C / Ambient | Not recommended for storage beyond one day.[2] A stability study showed in-use stability for up to 24 hours if stored below 24°C.[8] |
Experimental Protocols
Materials and Equipment
-
Hydrocortisone 21-hemisuccinate sodium salt (powder form)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free water
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes and micropipette tips
-
Analytical balance
-
Vortex mixer
-
Class II Biosafety Cabinet
-
-20°C and -80°C freezers
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is ideal for long-term storage and for experiments where the final concentration of DMSO must be minimized. A typical stock concentration is 10-30 mg/mL.
-
Preparation: Perform all steps under sterile conditions in a Class II Biosafety Cabinet.
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of hydrocortisone 21-hemisuccinate sodium salt powder.
-
Calculation: Calculate the volume of DMSO required to achieve the target concentration.
-
Example: To make a 30 mg/mL stock solution from 150 mg of powder:
-
Volume (mL) = Mass (mg) / Concentration (mg/mL) = 150 mg / 30 mg/mL = 5 mL of DMSO.
-
-
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the tube containing the powder.
-
Mixing: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into sterile, properly labeled cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Aqueous Stock Solution in PBS or Water
This protocol is suitable for experiments sensitive to organic solvents. Due to lower stability, solutions should be prepared fresh.
-
Preparation: Work within a Class II Biosafety Cabinet to maintain sterility.
-
Weighing: Tare a sterile conical tube and weigh the required amount of hydrocortisone 21-hemisuccinate sodium salt.
-
Calculation: Determine the volume of sterile PBS (pH 7.2) or water needed for your target concentration (e.g., 10 mg/mL).
-
Example: To make a 10 mg/mL stock from 50 mg of powder:
-
Volume (mL) = 50 mg / 10 mg/mL = 5 mL of sterile PBS.
-
-
-
Dissolution: Add the sterile PBS or water to the powder.
-
Mixing: Securely cap the tube and vortex until the solid is fully dissolved.
-
Sterilization (Optional): If starting with non-sterile components, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the aqueous solution immediately. Storage is not recommended for more than 24 hours at 2-8°C.[2][8]
Preparation of Working Solution
The final working concentration of hydrocortisone in cell culture media typically ranges from µM to ng/mL levels.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution into your complete cell culture medium to achieve the final desired concentration.
-
It is recommended to perform a serial dilution if the final concentration is very low.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is non-toxic to your cells, typically ≤0.1%. [9]
-
Example: To prepare 100 mL of medium with a final hydrocortisone concentration of 1 µM, using a 10 mM DMSO stock:
-
Use the M1V1 = M2V2 formula. (10,000 µM)(V1) = (1 µM)(100,000 µL). V1 = 10 µL.
-
Add 10 µL of the 10 mM stock to 100 mL of medium. The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
-
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C25H36O9 | CID 219121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 8. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrocortisone Hemisuccinate in Organoid Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone, a glucocorticoid, is a critical supplement in various organoid culture media. It plays a pivotal role in promoting the differentiation, maturation, and maintenance of organoid structures, closely mimicking in vivo physiology. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of a wide array of genes. These genes are involved in processes such as cell cycle regulation, cell-cell adhesion, and the development of specialized cell types. This document provides detailed protocols for the use of hydrocortisone hemisuccinate in organoid culture, summarizes its quantitative effects, and illustrates the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Hydrocortisone on Organoid Cultures
The following table summarizes the concentrations of hydrocortisone used in various organoid cultures and its observed effects. It is important to note that the optimal concentration can vary depending on the organoid type and specific experimental goals.
| Organoid Type | Hydrocortisone Concentration | Observed Effects | Reference(s) |
| Airway Organoids | 1 µM | Proximal differentiation to generate mature airway organoids.[1] | |
| Mammary Organoids | 1 µg/mL | Essential component of lactation medium, promoting lactogenic differentiation.[2] | |
| Mammary Organoids | 0.5 µg/mL | Component of complete growth medium for establishing and maintaining breast organoids.[3] | |
| Intestinal Organoids | Not explicitly quantified, but a key component of differentiation media. | Promotes maturation of immature enterocytes, including the expression of digestive hydrolases and genes involved in cell polarity and tight junction formation.[4] | |
| Cerebral Organoids | Not explicitly quantified, but glucocorticoid receptor activation studied. | Glucocorticoid receptor activation influences neuronal maturation and differentiation-related transcripts.[5][6][7][8] | |
| Chick Embryonic Skin | 0.01 - 1.0 µg/ml | Initiated epidermal keratinization and decreased mitotic and labeling indices of epidermal basal cells.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Absolute ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
0.22 µm sterile filter
Procedure:
-
Reconstitution of this compound:
-
To prepare a stock solution (e.g., 50 µg/mL), dissolve 1.0 mg of this compound powder in 1.0 mL of absolute ethanol. Gently swirl the tube to ensure complete dissolution.
-
Add 19 mL of sterile culture medium to the dissolved hydrocortisone to achieve the final stock concentration.
-
Alternatively, for a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO.
-
-
Sterilization:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Thawed aliquots should not be refrozen.
-
Protocol 2: Supplementation of Organoid Culture Medium with Hydrocortisone
Materials:
-
Prepared organoid basal medium (specific to the organoid type)
-
This compound stock solution (from Protocol 1)
-
Sterile pipettes and tips
Procedure:
-
Thawing of Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution into Culture Medium:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your organoid culture medium. For example, to achieve a final concentration of 1 µg/mL in 50 mL of medium, add 1 mL of a 50 µg/mL stock solution.
-
Aseptically add the calculated volume of the hydrocortisone stock solution to the basal medium.
-
-
Mixing and Use:
-
Gently mix the medium to ensure uniform distribution of the hydrocortisone.
-
The hydrocortisone-supplemented medium is now ready for use in your organoid culture. Medium should be changed every 2-3 days as per standard organoid culture protocols.[2]
-
Visualizations
Signaling Pathway of Hydrocortisone in Organoid Cells
Hydrocortisone, as a glucocorticoid, primarily signals through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and acts as a transcription factor, modulating the expression of genes crucial for cell differentiation, maturation, and function.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Organoid Culture with Hydrocortisone Supplementation
This workflow outlines the key steps for establishing and maintaining organoid cultures with the inclusion of hydrocortisone.
References
- 1. Establishing Human Lung Organoids and Proximal Differentiation to Generate Mature Airway Organoids [jove.com]
- 2. Primary Mammary Organoid Model of Lactation and Involution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The Effect of Hydrocortisone on the Epidermal Proliferation in an Organ Culture of Chick Embryonic Skin: (hydrocortisone/cell proliferation/epidermis/chick) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Hemisuccinate Administration in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of hydrocortisone hemisuccinate in preclinical animal models of sepsis. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of hydrocortisone in a septic state.
Introduction to Hydrocortisone in Sepsis Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In preclinical research, animal models are crucial for understanding the pathophysiology of sepsis and for testing novel therapeutic interventions. Hydrocortisone, a glucocorticoid, is often investigated for its anti-inflammatory and immunomodulatory effects. Its use in sepsis remains a subject of intense research, with outcomes depending on dosage, timing of administration, and the specific characteristics of the septic model. These notes will cover two of the most widely used models: Lipopolysaccharide (LPS)-induced sepsis and Cecal Ligation and Puncture (CLP)-induced sepsis.
Key Signaling Pathways
Hydrocortisone exerts its effects primarily through the glucocorticoid receptor (GR). The binding of hydrocortisone to GR leads to a cascade of genomic and non-genomic effects that modulate the inflammatory response. A key mechanism in sepsis is the inhibition of the pro-inflammatory NF-κB pathway.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the administration of hydrocortisone in animal models of sepsis.
Table 1: Hydrocortisone Administration in Lipopolysaccharide (LPS)-Induced Sepsis Models
| Animal Model | Sepsis Induction | Hydrocortisone Dosage | Administration Route | Key Findings | Reference |
| Neonatal Mice (C57BL/6) | LPS Injection | Not specified, but early administration was key | Not specified | Initiation of therapy within 12 hours of sepsis onset improved survival by inhibiting the NF-κB pathway and lowering serum IL-6 and TNF-α.[1] | [1] |
| Piglets | Continuous E. coli LPS infusion for 10 hours | Low-dose | Intravenous | Combination with inhaled nitric oxide attenuated the inflammatory cascade, decreased inflammatory infiltrates in the lungs, and lowered IL-1β levels.[2] | [2] |
| Rats (Wistar) | Not specified | Low-dose: 5 mg/kg; Medium-dose: 50 mg/kg; High-dose: 100 mg/kg | Not specified | Low-dose hydrocortisone improved coagulation disorders, while medium and high doses had no significant effect.[3] | [3] |
Table 2: Hydrocortisone Administration in Cecal Ligation and Puncture (CLP) Sepsis Models
| Animal Model | Sepsis Induction | Hydrocortisone Dosage | Administration Route | Key Findings | Reference |
| Adrenalectomized Rats | Intraperitoneal E. coli challenge | Low-dose | Intravenous | Combination with ertapenem was superior to single treatment and mandatory for survival benefit. Reversed sepsis-induced immunosuppression.[4][5] | [4][5] |
| Mice (C57BL/6) | CLP | Not specified | Not specified | CLP altered the expression of glucocorticoid receptor isoforms, potentially explaining diminished glucocorticoid responsiveness in sepsis.[6] | [6] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model is highly reproducible and induces a rapid systemic inflammatory response.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
Protocol:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS will need to be optimized for the specific animal strain and desired severity of sepsis.
-
Hydrocortisone Preparation: Dissolve this compound in sterile saline.
-
Sepsis Induction: Administer LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Hydrocortisone Administration: Administer hydrocortisone at the desired time point(s) post-LPS injection. Early administration (within 12 hours) has been shown to be more effective.[1]
-
Monitoring: Monitor animals for signs of sepsis (e.g., lethargy, piloerection, huddled behavior) and survival.
-
Sample Collection: At predetermined time points, collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6), organ damage markers, and other relevant endpoints.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.[7]
Materials:
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 2-0 silk)
-
Needles (e.g., 22-27 gauge)
-
Wound clips or sutures for skin closure
-
Sterile saline for fluid resuscitation
-
This compound
Protocol:
-
Animal Preparation: Anesthetize the animal and shave the abdomen. Disinfect the surgical area.
-
Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum will determine the severity of sepsis.
-
Puncture: Puncture the ligated cecum with a needle. The size of the needle and the number of punctures will also influence the severity. A small amount of fecal matter can be extruded to ensure patency.[8]
-
Cecum Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the peritoneum and skin with sutures or wound clips.
-
Fluid Resuscitation: Administer subcutaneous sterile saline to provide fluid resuscitation.[7]
-
Hydrocortisone Administration: Administer hydrocortisone at the desired time point(s) post-surgery.
-
Post-operative Care and Monitoring: Monitor animals for signs of sepsis and survival. Provide analgesia as required by the approved animal protocol.
-
Sample Collection: Collect blood and tissues at designated time points for analysis.
Concluding Remarks
The choice of animal model, sepsis induction method, and hydrocortisone treatment regimen should be carefully considered based on the specific research question. The protocols and data provided herein serve as a guide for the rational design of preclinical studies investigating the role of hydrocortisone in sepsis. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with the approval of the local animal care and use committee.
References
- 1. preprints.org [preprints.org]
- 2. Effect of low-dose hydrocortisone and inhaled nitric oxide on inflammatory mediators and local pulmonary metalloproteinases activity in LPS-induced sepsis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-dose hydrocortisone prolongs survival in a lethal sepsis model in adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cecal Ligation and Puncture Alters Glucocorticoid Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes: In Vitro Model of Glucocorticoid Resistance Using Hydrocortisone Hemisuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are a class of steroid hormones widely used in the treatment of inflammatory diseases and hematological malignancies due to their potent anti-inflammatory and pro-apoptotic effects.[1] However, the development of glucocorticoid resistance is a significant clinical challenge that limits their therapeutic efficacy.[1] Understanding the molecular mechanisms underlying GC resistance is crucial for developing novel therapeutic strategies to overcome it. This document provides a detailed guide for establishing and characterizing an in vitro model of glucocorticoid resistance using hydrocortisone hemisuccinate.
Hydrocortisone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR).[2] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[3] This genomic action leads to the desired anti-inflammatory and apoptotic responses. Resistance can emerge through various mechanisms, including decreased GR expression, mutations in the GR gene, and alterations in downstream signaling pathways.[4]
These application notes provide protocols for developing a hydrocortisone-resistant cell line, and for characterizing the resistant phenotype through viability and apoptosis assays, as well as by analyzing the expression and localization of the glucocorticoid receptor.
Data Presentation
The following tables summarize representative quantitative data obtained from sensitive and hydrocortisone-resistant cell lines.
Table 1: Cell Viability in Response to this compound
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | This compound | 5.5 | 1.0 |
| Resistant | This compound | 85.2 | 15.5 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. A higher IC50 value is indicative of greater resistance.[5] The Resistance Index is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Table 2: Apoptosis in Response to this compound
| Cell Line | Treatment (10 µM Hydrocortisone) | % Apoptotic Cells (Annexin V Positive) | Fold Change in Caspase-3/7 Activity |
| Parental (Sensitive) | Untreated | 4.2 ± 0.8 | 1.0 ± 0.1 |
| Parental (Sensitive) | This compound | 65.7 ± 4.1 | 8.2 ± 0.9 |
| Resistant | Untreated | 5.1 ± 1.0 | 1.1 ± 0.2 |
| Resistant | This compound | 12.3 ± 2.5 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 3: Glucocorticoid Receptor (GR) Expression
| Cell Line | Relative GR mRNA Expression (Fold Change) | Relative GR Protein Expression (Fold Change) |
| Parental (Sensitive) | 1.0 | 1.0 |
| Resistant | 0.35 | 0.42 |
Expression levels are normalized to the parental (sensitive) cell line.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway and mechanisms of resistance.
Experimental Workflow for Developing and Validating a Glucocorticoid-Resistant Cell Line
Caption: Workflow for generating and validating a glucocorticoid-resistant cell line.
Experimental Protocols
Establishing a Hydrocortisone-Resistant Cell Line
This protocol describes the generation of a glucocorticoid-resistant cell line by continuous exposure to increasing concentrations of this compound.[6]
Materials:
-
Parental glucocorticoid-sensitive cell line (e.g., a leukemia cell line like CEM-C7)
-
Complete cell culture medium
-
This compound sodium salt (powder, suitable for cell culture)[7]
-
Sterile PBS
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C. Further dilutions should be made in complete culture medium.
-
-
Initial IC50 Determination:
-
Determine the IC50 of the parental cell line for this compound using a cell viability assay (see Protocol 2).
-
-
Induction of Resistance:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability. Initially, a significant number of cells will die.
-
When the cells resume proliferation and reach approximately 80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration.[8]
-
This process may take several months.
-
-
Selection and Expansion:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), consider the cell line resistant.
-
The resistant cell line can be maintained in a medium containing a constant high concentration of this compound.
-
It is advisable to freeze down vials of the resistant cells at different stages of the selection process.
-
Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol detects apoptosis by staining for phosphatidylserine (PS) translocation to the outer cell membrane using fluorescently labeled Annexin V.[10][11]
Materials:
-
Parental and resistant cell lines
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired (e.g., at the IC50 concentration for the sensitive line for 24-48 hours).
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Parental and resistant cell lines
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Treat cells with this compound as required.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.[13]
-
Express the results as fold change in caspase activity relative to untreated controls.
Glucocorticoid Receptor (GR) Expression by Western Blotting
This protocol is for the detection and quantification of GR protein expression in cell lysates.
Materials:
-
Parental and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against GR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GR antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the GR signal to the loading control.
Glucocorticoid Receptor (GR) Nuclear Translocation by Immunofluorescence
This protocol visualizes the subcellular localization of GR in response to hydrocortisone treatment.
Materials:
-
Parental and resistant cell lines
-
Glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 1 µM) for 1-2 hours to induce GR translocation. Include an untreated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.[15]
-
Wash with PBS and block with 5% BSA for 1 hour.[15]
-
Incubate with the primary anti-GR antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.[15]
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images. In untreated cells, GR should be predominantly cytoplasmic, while in treated sensitive cells, it should translocate to the nucleus.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Glucocorticoid receptor transcriptional isoforms and resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. promega.com [promega.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-culture Systems with Hydrocortisone Hemisuccinate Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-culture systems are invaluable in vitro tools that mimic the complex cellular interactions of in vivo environments. The supplementation of these systems with hydrocortisone hemisuccinate, a synthetic glucocorticoid, allows for the investigation of its anti-inflammatory and immunomodulatory effects in a controlled setting. Hydrocortisone, upon entering the cell, binds to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of genes involved in inflammation and immune responses. This leads to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-3 (IL-3) and the promotion of an anti-inflammatory cellular phenotype. These application notes provide an overview of the use of this compound in co-culture systems and detailed protocols for their implementation.
This compound is frequently utilized as a supplement in various cell culture media to foster the growth and differentiation of a range of cell types, including endothelial, epithelial, and mesenchymal cells.[1] Its inclusion in co-culture models is particularly relevant for studying the interplay between different cell populations, such as immune cells and endothelial cells, in the context of inflammation, tissue repair, and disease modeling.
Data Presentation
The following tables summarize quantitative data from studies utilizing hydrocortisone supplementation in cell culture systems.
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokines
| Cytokine | IC50 Value | Cell System |
| Interleukin-6 (IL-6) | 6.7 µM | Cell-free assay |
| Interleukin-3 (IL-3) | 21.4 µM | Cell-free assay |
Data sourced from studies on the inhibitory effects of this compound on cytokine bioactivity.[2][3]
Table 2: Effect of Hydrocortisone on Cytokine Secretion in Peripheral Blood Mononuclear Cell (PBMC) Cultures
| Hydrocortisone Concentration | IFN-gamma Secretion | IL-10 Secretion | IL-2 Secretion | IL-4 Secretion |
| 10⁻⁸ M | Significantly Increased | Significantly Increased | No Significant Change | No Significant Change |
| 10⁻⁶ M | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
This data demonstrates the dose-dependent effects of hydrocortisone on cytokine production in immune cells stimulated with a mixture of lipopolysaccharide (LPS) and phytohemagglutinin (PHA).[4]
Table 3: Pharmacokinetic Parameters of Hydrocortisone in a 3D Human Liver Bioreactor Co-culture (Hepatocytes and Kupffer Cells)
| Parameter | Value |
| Half-life (t₁/₂) | 23.03 hours |
| Elimination Rate Constant (kₑₗ) | 0.03 hour⁻¹ |
| Clearance (CL) | 6.6 x 10⁻⁵ L/hour |
| Area Under the Curve (AUC) | 1.03 (mg/L)*h |
These parameters were determined following the administration of 100 nM hydrocortisone to the co-culture system.[5]
Experimental Protocols
Protocol 1: Co-culture of Adipose-Derived Stem Cells (ASCs) and Endothelial Cells for Vascularized Adipose Tissue Engineering
This protocol is adapted from a study investigating the influence of epidermal growth factor (EGF) and hydrocortisone on the co-culture of adipogenic differentiated ASCs and microvascular endothelial cells (mvECs).[6]
Materials:
-
Adipose-Derived Stem Cells (ASCs)
-
Microvascular Endothelial Cells (mvECs)
-
ASC Growth Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
-
Adipogenic Differentiation Medium: ASC Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and 200 µM indomethacin.
-
Endothelial Cell Growth Medium (EGM): Endothelial Basal Medium (EBM) supplemented with EGM SingleQuots kit (containing EGF, hydrocortisone, etc.)
-
Co-culture Medium: A mixture of Adipogenic Differentiation Medium and EGM at a 1:1 ratio. Hydrocortisone concentration can be varied as a key experimental parameter.
-
Transwell inserts (0.4 µm pore size)
-
24-well culture plates
Procedure:
-
ASC Seeding and Differentiation:
-
Seed ASCs in a 24-well plate at a density of 5 x 10⁴ cells/well in ASC Growth Medium.
-
Culture for 24 hours at 37°C and 5% CO₂.
-
Replace the medium with Adipogenic Differentiation Medium and culture for 3 days.
-
For the next 11 days, alternate between Adipogenic Differentiation Medium and ASC Growth Medium every 2-3 days to induce and maintain adipogenic differentiation.
-
-
Endothelial Cell Seeding:
-
On day 13 of ASC differentiation, seed mvECs onto the Transwell inserts at a density of 2 x 10⁴ cells/insert in EGM.
-
Allow the mvECs to adhere and form a monolayer for 24 hours.
-
-
Initiation of Co-culture:
-
On day 14, carefully place the Transwell inserts containing the mvEC monolayer into the wells with the differentiated ASCs.
-
Replace the medium in the lower chamber with the prepared Co-culture Medium containing the desired concentration of hydrocortisone. Add fresh EGM to the upper chamber (the Transwell insert).
-
-
Maintenance and Analysis:
-
Maintain the co-culture for the desired experimental period (e.g., 7-14 days), changing the medium every 2-3 days.
-
At the end of the experiment, cells can be fixed and stained for analysis of lipid accumulation in ASCs (e.g., Oil Red O staining) and endothelial cell markers (e.g., CD31 immunofluorescence).
-
The culture supernatant can be collected to measure glycerol release (as an indicator of lipolysis) and cytokine secretion.
-
Protocol 2: 3D Human Liver Bioreactor Co-culture of Hepatocytes and Kupffer Cells to Study Anti-inflammatory Effects
This protocol is based on a study that developed a three-dimensional human microphysiological hepatocyte-Kupffer cell co-culture system to evaluate the anti-inflammatory effects of glucocorticoids.[5]
Materials:
-
Primary human hepatocytes
-
Primary human Kupffer cells
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with growth factors and hormones)
-
3D liver bioreactor system
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)
-
LC-MS/MS system for hydrocortisone quantification
Procedure:
-
Bioreactor Seeding:
-
Co-seed primary human hepatocytes and Kupffer cells into the 3D liver bioreactor according to the manufacturer's instructions. A typical ratio is 5:1 (hepatocytes:Kupffer cells).
-
Perfuse the system with hepatocyte culture medium and allow the cells to acclimate and form a stable 3D culture.
-
-
Hydrocortisone Treatment and Inflammatory Challenge:
-
Prepare hepatocyte culture medium supplemented with different concentrations of this compound (e.g., 0, 100, 500 nM).
-
Perfuse the bioreactors with the hydrocortisone-containing medium for a pre-treatment period (e.g., 24 hours).
-
To induce an inflammatory response, add LPS to the culture medium at a final concentration of 1 µg/mL.
-
-
Sample Collection and Analysis:
-
Collect media samples from the bioreactor at various time points (e.g., 0, 4, 8, 24, 48 hours) after LPS stimulation.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6) in the collected samples using ELISA to assess the anti-inflammatory effect of hydrocortisone.
-
Analyze the concentration of hydrocortisone and its metabolites in the media samples using LC-MS/MS to determine its pharmacokinetic profile within the 3D co-culture system.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for ASC and endothelial cell co-culture.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 5. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGF and hydrocortisone as critical factors for the co-culture of adipogenic differentiated ASCs and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Hydrocortisone Hemisuccinate for Studying Cellular Stress Responses
Introduction
Hydrocortisone, the pharmaceutical form of cortisol, is a primary glucocorticoid hormone essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress homeostasis.[1][2] Hydrocortisone hemisuccinate, a water-soluble ester of hydrocortisone, is frequently utilized in in vitro and in vivo research due to its stability and bioavailability.[3][4] It serves as a potent tool for investigating the molecular mechanisms underlying cellular stress responses, particularly in the context of inflammation, immune modulation, and apoptosis. Its primary mechanism of action is through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a vast number of genes.[5][6]
Mechanism of Action
Hydrocortisone exerts its effects primarily through the intracellular Glucocorticoid Receptor (GR). In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (HSP90).[6] Upon binding to hydrocortisone, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[5]
Inside the nucleus, the activated GR dimerizes and acts as a transcription factor with two main genomic mechanisms:[1]
-
Transactivation : The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 and glucocorticoid-induced leucine zipper (GILZ).[1][7]
-
Transrepression : The GR monomer can interfere with the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[1][8] This "tethering" mechanism does not involve direct GR-DNA binding but prevents these factors from activating genes that encode cytokines, chemokines, and adhesion molecules.[1]
Additionally, hydrocortisone can initiate rapid, non-genomic effects through membrane-associated receptors or by modulating the activity of cytoplasmic signaling kinases.[9]
Key Signaling Pathways Modulated by Hydrocortisone
1. NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. Hydrocortisone potently suppresses this pathway by increasing the expression of IκBα and by direct protein-protein interaction, where the activated GR binds to the p65 subunit of NF-κB, preventing its transcriptional activity.[1][8][10]
2. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. In the context of stress, the p38 MAPK and JNK pathways are strongly activated by pro-inflammatory cytokines and environmental stressors. Glucocorticoids can modulate MAPK signaling, often in a cell-type-specific manner. For instance, hydrocortisone has been shown to inhibit p38 MAPK activation, which contributes to its anti-inflammatory effects.[11][12] This can occur through the induction of MAPK-inactivating phosphatases like DUSP1.[7]
Quantitative Data Summary
The biological effects of this compound are dose-dependent. Below is a summary of effective concentrations and inhibitory values reported in various studies.
| Parameter | Value | Cell Type / System | Application / Effect | Reference |
| IC₅₀ | 6.7 µM | Cell-free assay | Inhibition of Interleukin-6 (IL-6) bioactivity | [13][14] |
| IC₅₀ | 21.4 µM | Cell-free assay | Inhibition of Interleukin-3 (IL-3) bioactivity | [13][14] |
| Effective Conc. | 10⁻⁸ M (Physiological) | Human PBMCs | Increased IFN-gamma and IL-10 secretion | [15] |
| Effective Conc. | 10⁻⁶ M ("Stress") | Human PBMCs | Suppressed secretion of IL-2, IL-4, IFN-gamma, IL-10 | [15] |
| Effective Conc. | 10⁻⁵ M | Human Monocytes | Inhibition of LPS-induced NF-κB nuclear translocation | [16] |
| Effective Conc. | 0.1 - 1.5 µM | hTERT-MSCs | Increased cell survival and metabolic activity | [2] |
| Effective Conc. | >10 µM | hTERT-MSCs | Inhibitory effects on cell survival | [2] |
| Effective Conc. | 10 nM | Mouse Pancreatic Acinar & Stellate Cells | Inhibition of p38 MAPK activation | [12] |
| Effective Conc. | 0.5 - 2.5 µM | HEp-2 Cells | Increased mitochondrial activity | [17] |
Protocols
The following protocols provide a framework for studying cellular stress responses using this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Cell Culture and Treatment
This protocol describes the preparation of this compound and its application to cultured cells.
Materials:
-
Hydrocortisone 21-hemisuccinate sodium salt (powder)[18][19]
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Cell culture plates/flasks
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.[13][20] For applications requiring a DMSO-free solution, dissolve in sterile water (solubility is ~50 mg/mL).[18][19]
-
Note: DMSO can be toxic to cells; ensure the final concentration in the culture medium does not exceed 0.1% to avoid solvent-induced artifacts.[20]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[14] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and at the desired confluency (typically 70-80%) at the time of treatment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the hydrocortisone stock solution.
-
Prepare working concentrations by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired final concentration of hydrocortisone (e.g., 10 nM to 10 µM) or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (pretreatment times can range from 1 to 24 hours) before applying a stress stimulus.
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in key stress-related proteins like p-IκBα, total IκBα, or components of the MAPK pathway.
Materials:
-
Treated and untreated cell monolayers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
-
Protocol 3: ELISA for Cytokine Quantification
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant.[8][15]
Materials:
-
Culture supernatant from treated and untreated cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the experimental incubation, collect the culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's specific protocol. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphasic Dose–Response and Hormetic Effects of Stress Hormone Hydrocortisone on Telomerase-Immortalized Human Bone Marrow Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrocortisone improves post-resuscitation myocardial dysfunction by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.tuni.fi [researchportal.tuni.fi]
- 12. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 16. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsdjournal.org [rsdjournal.org]
- 18. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 19. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydrocortisone Hemisuccinate in Aqueous Solutions and Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrocortisone hemisuccinate.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound sodium salt is water-soluble and can be dissolved in aqueous buffers like PBS, as well as organic solvents such as DMSO, ethanol, and DMF.[1] For cell culture applications, a common practice is to prepare a concentrated stock solution in a sterile solvent and then dilute it to the final working concentration in the culture medium.
-
Aqueous Stock Solutions: The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] However, aqueous solutions are not recommended for long-term storage; they should ideally be used within a day.[1]
-
Organic Solvent Stock Solutions: Solubility is higher in organic solvents, for instance, approximately 30 mg/mL in DMSO.[1] These stock solutions are more stable when stored frozen. For example, a DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: The stability of this compound is highly dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Recommended Duration |
| Aqueous Buffer (e.g., PBS) | 2-8°C | Use within 24 hours[1] |
| DMSO | -20°C | Up to 1 month[2] |
| DMSO | -80°C | Up to 6 months[2] |
| Cell Culture Media | 2-8°C (in complete media) | Prepare fresh before each experiment |
| Cell Culture Media | 37°C (in incubator) | Stability can be limited; for multi-day experiments, consider replenishing the media with fresh hydrocortisone. |
Q3: Is this compound stable in cell culture media at 37°C?
A3: While some anecdotal evidence suggests stability for up to a week in culture, the general recommendation is to add this compound fresh to the culture medium before each experiment.[3][4] The complex composition of culture media, especially in the presence of serum and cellular metabolic activity, can affect its stability. For long-term cultures, it is best practice to replace the medium with freshly supplemented hydrocortisone regularly.[3][4]
Q4: What are the primary factors that affect the stability of this compound in aqueous solutions?
A4: The main factors influencing stability are temperature and pH.
-
Temperature: Higher temperatures accelerate the degradation of this compound.[5][6] Studies have shown significant degradation at 30°C compared to refrigerated conditions (4-7°C).[5][7]
-
pH: The hydrolysis of this compound is pH-dependent. The degradation follows different pathways in acidic and alkaline conditions.[8][9]
Light exposure does not appear to be a significant factor in the degradation of this compound in aqueous solutions.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution stored correctly and within its recommended shelf life?
-
Has the stock solution undergone multiple freeze-thaw cycles?[2] If so, prepare a fresh stock solution.
-
-
Review Solution Preparation Protocol:
-
Consider Experimental Duration:
-
For experiments lasting several days, was the medium replenished with fresh this compound?
-
Issue 2: Precipitation is observed after diluting the stock solution in media.
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration in the media does not exceed the solubility limit. While this compound is water-soluble, very high concentrations might still precipitate.
-
Solvent Carryover: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the media is low (typically <0.1%) to avoid cytotoxicity and precipitation.[10]
-
Media Components: Interactions with components in complex media formulations could potentially lead to precipitation. Try pre-warming the media before adding the hydrocortisone stock solution.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol for Stability Testing of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired aqueous solution (e.g., 0.9% NaCl or cell culture medium) at a known concentration (e.g., 1 mg/mL).
-
Prepare a standard solution of hydrocortisone of a known concentration in the mobile phase.[11]
-
Prepare an internal standard solution (e.g., dexamethasone acetate) in the mobile phase.[6]
2. Storage Conditions:
-
Aliquot the test solution into several vials and store them under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 37°C).[6][7] Protect from light if that is a variable being tested, although it has been shown to have minimal effect.[5][6]
3. Sample Collection:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each storage condition.[12]
4. Sample Preparation for HPLC:
-
Dilute the collected samples with the mobile phase to a concentration within the linear range of the standard curve.
-
Add a fixed amount of the internal standard to each sample.
5. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.[6][11]
-
Mobile Phase: A mixture of methanol and water, sometimes with an acid like acetic acid, is a typical mobile phase.[6][11] An isocratic elution is often sufficient.[11]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[11]
-
Injection Volume: Typically 20-25 µL.[6]
6. Data Analysis:
-
Quantify the peak area of this compound and the internal standard.
-
Calculate the concentration of this compound at each time point using a standard curve.
-
Express the stability as the percentage of the initial concentration remaining over time. A solution is generally considered stable if the remaining concentration is above 90% of the initial concentration.[6]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Optimizing Hydrocortisone Hemisuccinate Dosage for Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing hydrocortisone hemisuccinate dosage for its anti-inflammatory effects in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in reducing inflammation?
This compound, a synthetic salt form of cortisol, exerts its anti-inflammatory effects primarily by binding to the cytoplasmic glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus.[1][2] In the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[1][2]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] By preventing NF-κB from binding to its target genes, this compound inhibits the expression of numerous pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2][4]
2. What is a typical starting concentration for in vitro experiments?
The optimal concentration of this compound depends on the cell type and the specific inflammatory stimulus used. However, a common starting range for in vitro studies is 0.1 µM to 10 µM.[5] For specific cytokine inhibition, the following IC50 values have been reported:
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store this compound for cell culture experiments?
This compound sodium salt is water-soluble.[7] For cell culture, it can be dissolved in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium.[8] Stock solutions can also be prepared in dimethyl sulfoxide (DMSO).[3]
-
Storage of Stock Solutions: Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Stability in Media: Aqueous solutions are best prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]
4. What are some common troubleshooting issues encountered during experiments?
| Issue | Possible Cause | Recommendation |
| Low or no anti-inflammatory effect | - Inactive compound.- Suboptimal dosage.- Cell line is resistant to glucocorticoids. | - Ensure proper storage and handling of the compound.- Perform a dose-response experiment to find the optimal concentration.- Check the expression of the glucocorticoid receptor in your cell line. |
| Cell toxicity | - High concentration of this compound.- High concentration of the solvent (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven application of inflammatory stimulus or drug.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Mix the stimulus and drug solutions thoroughly before adding to the wells.- Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
The following tables summarize the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Cytokines by this compound
| Cytokine | Cell Type | Stimulus | This compound Concentration | % Inhibition | Reference |
| IL-6 | - | - | 6.7 µM (IC50) | 50% | [5][6] |
| IL-3 | - | - | 21.4 µM (IC50) | 50% | [5][6] |
| IL-8 | Newborn Neutrophils | TNF-α (1 ng/mL) | 1.8 x 10⁻⁷ M (IC50) | 50% | [2] |
| MIP-1α | Newborn Neutrophils | TNF-α (1 ng/mL) | 4.8 x 10⁻⁷ M (IC50) | 50% | [2] |
| IL-1β, IL-6, IL-8, IL-12p70, MCP-1 | HUVECs | TNF-α (25 ng/mL) | 10⁻⁷ M | Significant inhibition | [9] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Parameter | Dosage | Effect | Reference |
| Mice with TNBS-induced colitis | Disease Activity Index (DAI), Myeloperoxidase (MPO) activity | 30 mg/kg; p.o. twice daily for 5 days | Significantly decreased DAI and MPO activity | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the steps to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding:
-
Seed murine macrophage-like cells (e.g., RAW 264.7) or human monocytic cells differentiated into macrophages (e.g., THP-1) in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile PBS.
-
Add LPS to each well to a final concentration of 1 µg/mL (the optimal concentration may vary and should be determined empirically).
-
Include a negative control group with cells that are not treated with LPS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and centrifuge to remove any detached cells.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-only treated group.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Treatment and Lysis:
-
Follow steps 1-3 from Protocol 1, but use a shorter LPS stimulation time (e.g., 15-60 minutes) as NF-κB activation is a rapid process.
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.
-
For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., GAPDH for whole-cell lysates or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα to total IκBα and nuclear p65 to the nuclear loading control.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. e-century.us [e-century.us]
troubleshooting variability in hydrocortisone hemisuccinate experimental results
Welcome to the technical support center for hydrocortisone hemisuccinate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound in a question-and-answer format.
Category 1: Solubility and Solution Preparation
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound sodium salt is soluble in various solvents. For stock solutions, organic solvents like DMSO, ethanol, and dimethylformamide (DMF) are commonly used.[1] The sodium salt form is also water-soluble. For cell culture applications, it is often dissolved in water or a buffer like PBS.[1] If you are using the free acid form, solubility in aqueous media will be lower.
Q2: My prepared solution is cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can occur for several reasons:
-
Concentration Exceeds Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its solubility in that specific solvent. Please refer to the solubility data table below.
-
Incorrect Solvent: Ensure you are using a recommended solvent. While the sodium salt is soluble in water, using an organic solvent like DMSO typically allows for higher concentration stock solutions.[1][2]
-
Low Temperature: If you have just thawed a frozen stock solution, some precipitation might be observed. Gently warm the solution and vortex to redissolve. However, avoid excessive heat as it can degrade the compound.[3]
-
pH of the Solution: The stability of hydrocortisone can be pH-dependent. At a very acidic pH (e.g., pH 4.0), precipitation and rapid degradation can occur.[4]
Q3: How should I prepare my stock and working solutions?
A3: It is critical to follow a consistent protocol.
-
Stock Solution: Prepare a high-concentration stock solution in a solvent like DMSO.[1][2] This allows you to add a small volume to your experimental system, minimizing the final concentration of the organic solvent.[1]
-
Aliquoting: Once prepared, aliquot the stock solution into smaller, single-use volumes. This is crucial to prevent product inactivation from repeated freeze-thaw cycles.[3]
-
Working Solution: Prepare the working solution fresh for each experiment by diluting the stock solution into your aqueous buffer or cell culture medium.[1][3] We do not recommend storing aqueous solutions for more than one day.[1]
Category 2: Stability and Storage
Q4: How should I store the solid powder and my prepared stock solutions?
A4: Proper storage is essential to maintain the integrity of the compound.
-
Solid Powder: Store the crystalline solid at -20°C for long-term stability (≥4 years).[1]
-
Stock Solutions: Store aliquoted stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Always refer to the manufacturer's specific recommendations.
Q5: My results are inconsistent between experiments. Could my compound be degrading?
A5: Yes, degradation is a significant source of variability. Several factors can cause this compound to degrade:
-
Repeated Freeze-Thaw Cycles: Avoid this by preparing single-use aliquots of your stock solution.[3]
-
Improper Storage Temperature: Storing solutions at room temperature or even refrigerated for extended periods can lead to degradation. For instance, solutions at pH 5.5, 6.5, or 7.4 were found to degrade after 4 days at 21°C.[4]
-
pH Instability: Hydrocortisone is unstable at very acidic or basic pH levels.[4][5] Degradation is particularly rapid on the basic side.[5]
-
Light Exposure: While some studies found no significant difference in stability with light exposure over short periods, it is good laboratory practice to protect solutions from light by using amber vials or wrapping tubes in foil.[6][7]
-
Oxidation: The compound can be prone to oxidation, especially at elevated temperatures.[8][9]
Q6: How stable is this compound in cell culture medium at 37°C?
A6: While it is expected to be stable for the duration of many cell-based experiments, some sources recommend adding it fresh with each media change, particularly for long-term cultures.[10] For experiments lasting several days, consider replacing the medium with freshly prepared this compound to ensure a consistent concentration.[10]
Category 3: Experimental Design and Biological Activity
Q7: I am not observing the expected biological effect. What could be the issue?
A7: If you are not seeing the expected anti-inflammatory or immunosuppressive effects, consider the following:
-
Compound Integrity: Verify the purity and concentration of your compound. Degradation can lead to a loss of bioactivity.[8][9] An HPLC analysis is recommended for quality control.
-
Concentration: Ensure you are using the correct concentration for your specific cell type or model. The IC50 values for inhibiting IL-6 and IL-3 bioactivity are reported to be 6.7 µM and 21.4 µM, respectively.[2][3][11]
-
Solvent Effects: High concentrations of organic solvents like DMSO can have physiological effects on cells. Ensure the final solvent concentration in your working medium is insignificant and consistent across all experimental conditions, including vehicle controls.[1]
-
Cell Culture Conditions: Factors within your cell culture system, such as interactions with media components or serum proteins, can influence the effective concentration and activity of the compound.
Q8: Can the interpretation of glucocorticoid effects be complex?
A8: Yes. It's important to avoid common misconceptions. For example, elevated glucocorticoid levels do not always indicate distress; they can reflect an adequate coping response.[12] Similarly, low levels do not automatically signify a healthy state.[12] The biological context is critical for accurate interpretation.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL[1], 93 mg/mL[2] | [1][2] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Water (H₂O) | 50 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C | 1 month | [3] |
| Stock Solution (in DMSO) | -80°C | 6 months | [3] |
| Aqueous Solution (refrigerated) | 2-8°C | Stable for at least 14 days (pH 5.5-7.4) | [4] |
| Infusion Solution (saline/glucose) | < 24°C | Up to 24 hours | [6][7] |
| Infusion Solution (saline/glucose) | < 30°C | At least 6 hours | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 30 mg/mL stock solution of this compound sodium salt in DMSO.
Materials:
-
This compound sodium salt (FW: 484.5 g/mol )[1]
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, weigh 30 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. To make a 30 mg/mL solution with 30 mg of powder, add 1 mL of DMSO.[1]
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and concentration of this compound. Specific parameters may need optimization for your system.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[13]
-
Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., glacial acetic acid or phosphoric acid). A common mixture is Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4) in a 70:30 v/v ratio.[14]
-
This compound reference standard
-
Sample prepared in mobile phase
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of known concentration using the this compound reference standard dissolved in the mobile phase.
-
Sample Preparation: Dilute your prepared stock solution or experimental sample in the mobile phase to a concentration within the linear range of the assay.[14]
-
Chromatography:
-
Data Analysis:
-
Compare the retention time of the peak in your sample to that of the reference standard to confirm identity. The retention time for hydrocortisone sodium succinate is often around 3.4 minutes under these conditions.[14]
-
Calculate the purity by assessing the area of the main peak relative to the total area of all peaks.
-
Quantify the concentration of your sample by comparing its peak area to the peak area of the known standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified genomic signaling pathway for glucocorticoids.
Caption: Standard experimental workflow for cell-based assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. ijnrd.org [ijnrd.org]
long-term storage and stability of hydrocortisone hemisuccinate powder
Welcome to the technical support center for hydrocortisone hemisuccinate powder. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, stability, and handling of this product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C.[1][2] Some suppliers also indicate storage at temperatures below -15°C.[3] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of ignition.[1][4] The powder is hygroscopic, meaning it can absorb moisture from the air, so maintaining a dry environment is essential.[3][5]
Q2: What is the expected shelf-life of this compound powder?
A2: When stored at the recommended temperature of -20°C, the powder is expected to be stable for up to 3 years.[1]
Q3: How should I handle the powder upon receiving it?
A3: this compound powder is typically shipped at ambient temperature for short durations (less than 2 weeks) without compromising its stability.[1] Upon receipt, it is recommended to store it at -20°C for long-term use.[1][2] Before opening, allow the container to warm to room temperature to prevent condensation, as the powder is hygroscopic.[3]
Q4: What are the initial signs of degradation in the powder?
A4: The powder should be a white or almost white, odorless, crystalline solid.[4][5] Any change in color, odor, or texture could be an indication of degradation.
Q5: Is this compound powder sensitive to light?
A5: Yes, reconstituted solutions of this compound should be protected from light.[5][6] While specific information on the light sensitivity of the powder form is less detailed, it is good practice to store it in a light-protected container as recommended for the reconstituted product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving Powder | - Use of an inappropriate solvent.- Low temperature of the solvent.- Powder has degraded due to improper storage. | - this compound is very soluble in water and alcohol.[5] Ensure you are using a suitable solvent.- Allow the solvent to reach room temperature before reconstitution.- If the powder appears discolored or clumpy, it may have degraded. It is recommended to use a fresh vial. |
| Unexpected Experimental Results | - Degradation of the this compound solution after reconstitution.- Incorrect concentration of the prepared solution. | - After reconstitution, the stability of the solution is time and temperature-dependent. Use freshly prepared solutions or store them under validated conditions (see stability tables below).- Verify the calculations used for preparing the desired concentration. |
| Visible Particulate Matter in Reconstituted Solution | - Incomplete dissolution.- Contamination.- Precipitation due to pH or temperature changes. | - Ensure the powder is fully dissolved by gentle agitation.[6]- Prepare the solution aseptically to avoid microbial contamination.[5]- Use the solution only if it is clear.[5] Discard if particulates are observed. |
Stability Data
Stability of this compound Powder
| Storage Condition | Shelf Life | Source |
| -20°C | 3 years | [1] |
| Room Temperature | Shipping for less than 2 weeks is acceptable | [1] |
Stability of Reconstituted this compound Solutions
The stability of reconstituted this compound solutions is dependent on the solvent, concentration, storage temperature, and container type.
In Solvents (for research use):
| Storage Condition | Shelf Life | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
For Injection/Infusion (clinical/research applications):
| Concentration & Diluent | Storage Temperature | Stability | Source |
| 1 mg/mL and 2 mg/mL in 0.9% NaCl | 4±2°C (Refrigerator) | Up to 48 hours | [7] |
| 1 mg/mL and 2 mg/mL in 0.9% NaCl | 25±3°C (ICU Temperature) | Up to 48 hours | [7] |
| 1 mg/mL and 2 mg/mL in 0.9% NaCl | 30±2°C (Room Temperature) | Up to 48 hours | [7] |
| <1 mg/mL in D5W or 0.9% NaCl | Room Temperature | 24 hours | [6] |
| Reconstituted Solution (unspecified concentration) | 20 to 25°C (68 to 77°F) | 3 days (protect from light) | [5][6] |
| 10 mg/mL in 0.9% NaCl (in polypropylene syringes) | 25°C | Less than 10% potency loss after 7 days | [8] |
| 10 mg/mL in 0.9% NaCl (in polypropylene syringes) | 5°C | Less than 3% potency loss after 21 days | [8] |
Experimental Protocols
Protocol for Stability Testing of Reconstituted this compound
This protocol outlines a general method for assessing the chemical stability of a reconstituted this compound solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Reconstitute the this compound powder to the desired concentration (e.g., 1 mg/mL) using a specified solvent (e.g., 0.9% Sodium Chloride).[7]
-
Aseptically transfer the solution into the desired storage containers (e.g., polypropylene syringes or PVC bags).
-
Prepare multiple samples for analysis at different time points.
-
-
Storage Conditions:
-
Store the prepared samples under controlled environmental conditions. This may include refrigeration (e.g., 5°C), room temperature (e.g., 25°C), and elevated temperatures to simulate various real-world scenarios.[8]
-
Protect samples from light if required.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.[8]
-
-
Data Evaluation:
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of reconstituted this compound.
Potential Degradation Pathway
Hydrocortisone can undergo degradation through various mechanisms, including oxidation and hydrolysis. The succinate ester is susceptible to hydrolysis, which would yield hydrocortisone and succinic acid. Further degradation of hydrocortisone can occur.
Caption: Simplified degradation pathway of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Hydrocortisone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. jmatonline.com [jmatonline.com]
- 8. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Hydrocortisone Hemisuccinate at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with hydrocortisone hemisuccinate at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death after treating my cell culture with this compound?
High concentrations of this compound can induce apoptosis, a form of programmed cell death, in various cell types. This is a known phenomenon and is often dose- and time-dependent. The cytotoxic effects of corticosteroids like hydrocortisone are utilized in some therapeutic contexts, such as in the treatment of certain leukemias. However, in many experimental setups, this cytotoxicity can be an unintended and confounding factor.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). At high concentrations, the hydrocortisone-GR complex can translocate to the mitochondria, initiating the intrinsic pathway of apoptosis. This process involves the regulation of the Bcl-2 family of proteins, leading to a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.
Q3: Are there ways to reduce the cytotoxic effects of this compound in my experiments?
Yes, several strategies can be employed to mitigate the cytotoxicity of this compound. These include:
-
Optimizing Concentration and Incubation Time: Carefully titrate the concentration of this compound to find the lowest effective concentration for your experimental goals that minimizes cytotoxicity. Similarly, reducing the duration of exposure can also decrease cell death.
-
Co-treatment with Antioxidants: Oxidative stress can play a role in glucocorticoid-induced apoptosis. Co-treatment with antioxidants like N-acetylcysteine (NAC) may help to alleviate cytotoxicity.
-
Using Alternative Formulations: In some cases, encapsulating hydrocortisone in liposomes can help to reduce its direct cytotoxic effects on cells while maintaining its intended activity.
-
Choosing a Different Corticosteroid: Depending on the experimental needs, another corticosteroid with a different cytotoxic profile, such as dexamethasone or prednisolone, might be a suitable alternative.[1][2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability Decrease
Symptoms:
-
A sharp drop in cell viability as measured by assays like MTT, MTS, or trypan blue exclusion.
-
Visible morphological changes indicative of apoptosis (cell shrinkage, membrane blebbing, detachment from the culture surface).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal concentration that achieves the desired effect with minimal cytotoxicity. |
| Prolonged Exposure Time | Conduct a time-course experiment to assess cell viability at different time points after treatment. This will help identify the optimal incubation duration. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to corticosteroids.[3] If possible, test your experimental conditions on a less sensitive cell line or consult the literature for data on your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Symptoms:
-
High variability in cell viability data between replicate wells or experiments.
-
Difficulty in obtaining a clear dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variations in nutrient availability and cell-to-cell contact, affecting their response to the drug. |
| Errors in Drug Dilution | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Contamination | Microbial contamination can cause cell death and interfere with cytotoxicity assays. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of 50% of a cell population.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to use the antioxidant NAC to potentially reduce this compound-induced cell death.[4][5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
Cell viability assay reagents (e.g., Annexin V-FITC/PI)
Procedure:
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Add this compound at the desired concentration to the NAC-containing wells.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with NAC alone.
-
Incubate for the desired time period.
-
Assess cell viability and apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry.[6][7]
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Interleukin-6 dependent | 6.7 | Not Specified | Bioactivity | [8][9] |
| Interleukin-3 dependent | 21.4 | Not Specified | Bioactivity | [8][9] |
| Peripheral Lymphocytes (PHA-stimulated) | >60 | 72 | Proliferation | [8] |
| T-Lymphocytes (PHA-stimulated) | >60 | 72 | Proliferation | [8] |
Table 2: Comparative Cytotoxicity of Different Corticosteroids in B-lineage ALL cells [10]
| Corticosteroid | Median LC50 (nmol/L) | Range (nmol/L) |
| Prednisolone | 43.5 | 2.0 - 7978 |
| Dexamethasone | 7.5 | 0.6 - 327 |
Visualizations
Signaling Pathway of Hydrocortisone-Induced Apoptosis
Caption: Intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Hydrocortisone Hemisuccinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the in vivo bioavailability of hydrocortisone hemisuccinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various formulation strategies.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the formulation and in vivo testing of this compound.
| Question | Answer |
| Low Bioavailability: Why am I observing low oral bioavailability of my this compound formulation? | Several factors can contribute to low oral bioavailability. Hydrocortisone itself has low aqueous solubility, and while the hemisuccinate ester improves this, the ester can be hydrolyzed back to the less soluble hydrocortisone in the gastrointestinal tract.[1][2] Formulation strategies are crucial to enhance absorption and protect the drug from premature degradation. |
| Formulation Instability: My this compound formulation (e.g., nanosuspension, liposomes) is showing physical instability (aggregation, precipitation) upon storage. What can I do? | The stability of this compound in aqueous solutions is highly dependent on pH and temperature.[3][4][5] For nanosuspensions, ensure optimal stabilizer concentration and type. For liposomes, consider the lipid composition, charge, and storage conditions. Lyophilization can also be a strategy to improve long-term stability. |
| Low Encapsulation Efficiency: I am struggling to achieve high encapsulation efficiency of this compound in my lipid- or polymer-based nanoparticles. What are the potential reasons and solutions? | Low encapsulation efficiency can be due to the drug's properties, the formulation composition, or the process parameters. For hydrocortisone, its moderate lipophilicity can lead to partitioning out of the nanoparticles. Solutions: Optimize the drug-to-carrier ratio, modify the composition of the lipid or polymer matrix, and adjust process parameters such as sonication time or homogenization pressure.[6] |
| Inconsistent In Vivo Results: I am seeing high variability in the pharmacokinetic profiles of my this compound formulation in animal studies. What could be the cause? | High inter-individual variability is common in pharmacokinetic studies. For hydrocortisone, this can be exacerbated by factors such as stress levels in the animals (which affects endogenous cortisol levels), differences in gastrointestinal physiology, and the formulation's robustness. Ensure consistent dosing procedures and consider pre-dosing with a glucocorticoid receptor antagonist to suppress endogenous cortisol. |
| Difficulty in Scaling Up: My lab-scale formulation shows promising results, but I am facing challenges in scaling up the production. What are the key considerations? | Scaling up nanoformulations can be challenging due to changes in process dynamics. For methods like spray drying, parameters such as nozzle type, drying gas flow rate, and temperature need to be carefully optimized for larger batches. For liposome extrusion, maintaining consistent pressure and flow rate is critical. Process analytical technology (PAT) can be valuable in monitoring critical quality attributes during scale-up. |
Data Presentation: Comparative Bioavailability of Hydrocortisone Formulations
The following tables summarize quantitative data from in vivo studies on different hydrocortisone formulation strategies. It is important to note that direct comparison between studies should be made with caution due to differences in animal models, doses, and analytical methods.
Table 1: Pharmacokinetic Parameters of Hydrocortisone Solid Dispersions in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Neat Hydrocortisone | 350 ± 50 | 1.0 | 1200 ± 150 | 2.5 ± 0.3 |
| Hydrocortisone:PEG 4000 (1:4) Solid Dispersion | 400 ± 60 | 1.5 | 2500 ± 300 | 4.5 ± 0.5 |
| Hydrocortisone:Kolliphor® P 407 (1:4) Solid Dispersion | 550 ± 70 | 1.0 | 1800 ± 200 | 3.0 ± 0.4 |
Data presented as mean ± standard deviation. In vivo study conducted in rats.
Table 2: Bioavailability Enhancement of Hydrocortisone Nanosuspension in Rats
| Formulation | AUC₀₋₉ₕ (µg·h/mL) | Fold Increase in Bioavailability |
| Hydrocortisone Solution | 14.85 ± 3.25 | - |
| Hydrocortisone Nanosuspension | 31.50 ± 2.50 | 2.12 |
Data presented as mean ± standard deviation. In vivo study conducted in rats.
Experimental Protocols
This section provides detailed methodologies for two common formulation strategies to enhance the bioavailability of this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To prepare liposomes encapsulating this compound to improve its stability and control its release.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg-derived)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
-
Rotate the flask in the water bath (above the lipid transition temperature) for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder pre-heated to a temperature above the lipid transition temperature.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and sequentially reducing to 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomes and the supernatant using a validated analytical method like HPLC.
-
Protocol 2: Preparation of Hydrocortisone Solid Dispersion by Spray Drying
Objective: To enhance the dissolution rate and bioavailability of hydrocortisone by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
Hydrocortisone
-
Polymer (e.g., Polyethylene Glycol 4000 (PEG 4000) or Kolliphor® P 407)
-
Ethanol
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Dissolve hydrocortisone and the chosen polymer (e.g., in a 1:4 drug-to-polymer mass ratio) in ethanol to obtain a clear solution. The total solid concentration will depend on the spray dryer's capabilities and desired particle characteristics.
-
-
Spray Drying:
-
Set the spray dryer parameters. These will need to be optimized for the specific instrument and formulation, but typical starting parameters could be:
-
Inlet temperature: 80-120°C
-
Aspirator rate: 80-100%
-
Feed pump rate: 5-15 mL/min
-
Atomizing air flow: 400-600 L/h
-
-
Pump the feed solution through the nozzle of the spray dryer into the drying chamber.
-
The hot drying gas will rapidly evaporate the solvent, resulting in the formation of solid dispersion particles.
-
Collect the dried powder from the cyclone separator.
-
-
Post-Processing:
-
To remove any residual solvent, the collected powder can be further dried under vacuum at a moderate temperature (e.g., 40°C) for 24 hours.
-
-
Characterization:
-
Characterize the solid-state properties of the spray-dried powder using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Powder X-ray Diffraction (PXRD).
-
Evaluate the morphology of the particles using Scanning Electron Microscopy (SEM).
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.
-
Visualizations
The following diagrams illustrate key concepts related to hydrocortisone's mechanism of action and experimental workflows for enhancing its bioavailability.
Experimental workflow for preparing this compound liposomes.
Experimental workflow for preparing hydrocortisone solid dispersions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of Oral Hydrocortisone Corrected for Binding Proteins and Measured by LC-MS/MS Using Serum Cortisol and Salivary Cortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. longdom.org [longdom.org]
- 5. azonano.com [azonano.com]
- 6. Increased bioavailability of hydrocortisone dissolved in a cream base - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Hydrocortisone Hemisuccinate and Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydrocortisone hemisuccinate and methylprednisolone, two commonly utilized synthetic glucocorticoids. The focus is on their comparative efficacy, supported by experimental data regarding their mechanism of action, pharmacokinetics, and impact on inflammatory pathways.
Overview and Mechanism of Action
Hydrocortisone is the pharmaceutical name for cortisol, the primary glucocorticoid produced by the adrenal cortex.[1] Methylprednisolone is a synthetic derivative of hydrocortisone, structurally modified to enhance its anti-inflammatory properties.[2] Both compounds exert their effects by binding to the intracellular glucocorticoid receptor (GR).[1]
Upon binding, the ligand-activated GR complex translocates from the cytoplasm to the nucleus.[3] Inside the nucleus, it modulates gene expression through several key mechanisms:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like IκB (inhibitor of NF-κB) and MAPK Phosphatase-1 (MKP-1).[4]
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This interaction prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
-
Non-Genomic Actions: Some rapid anti-inflammatory effects of glucocorticoids are mediated through non-genomic pathways, which involve interactions with membrane-associated GR and modulation of kinase signaling cascades.[1]
The primary distinction in efficacy between hydrocortisone and methylprednisolone stems from differences in their binding affinity for the GR and their subsequent pharmacokinetic profiles.
Comparative Efficacy and Potency
The anti-inflammatory potency of methylprednisolone is approximately four to five times greater than that of hydrocortisone. This enhanced potency is reflected in the lower equivalent dose required to achieve the same clinical effect.
Data Presentation: Potency and Pharmacokinetics
| Parameter | Hydrocortisone | Methylprednisolone | Citation(s) |
| Relative Anti-inflammatory Potency | 1 | 5 | [5] |
| Equivalent Dose (mg) | 20 | 4 | [6] |
| Relative Mineralocorticoid Potency | 1 | 0.5 | [2] |
| Plasma Half-life (hours) | ~1.5 | 1.8 - 2.6 | [2] |
| Duration of Action (hours) | Short-acting (8-12) | Intermediate-acting (12-36) | [6] |
| Plasma Protein Binding | ~90% (to CBG and albumin) | ~77-78% | [2][7] |
Note: Data are compiled from multiple sources and should be used for comparative purposes. Exact values can vary based on the specific study and patient population.
Data Presentation: Cytokine Inhibition
Glucocorticoids are potent inhibitors of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL).[8] This is a primary mechanism of their anti-inflammatory action.
| Cytokine | Stimulus | Cell Type | Inhibitor | IC50 (Concentration for 50% Inhibition) | Citation(s) |
| Interleukin-6 (IL-6) | Lipopolysaccharide (LPS) | Human Peripheral Blood Mononuclear Cells | Hydrocortisone | 10⁻⁶ M to 10⁻⁴ M | [3] |
| IL-1β, TNF-α, IL-6 | Lipopolysaccharide (LPS) | Human Whole Blood | Dexamethasone (as a potent comparator) | 1 nM - 100 nM |
Note: A direct, side-by-side comparison of IC50 values for hydrocortisone and methylprednisolone was not available in the reviewed literature. However, based on its 5-fold greater anti-inflammatory potency, it is expected that the IC50 for methylprednisolone would be significantly lower than that of hydrocortisone under identical experimental conditions.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitor Binding Assay
This assay quantifies the relative binding affinity of a test compound (e.g., hydrocortisone or methylprednisolone) to the glucocorticoid receptor.
Methodology:
-
Reagents: Human recombinant GR, a fluorescently labeled glucocorticoid ligand (fluorescent tracer), assay buffer, and the unlabeled test compounds.
-
Procedure: A fixed concentration of the fluorescent tracer and GR are incubated together. In the absence of a competitor, the tracer binds to the GR, resulting in a large, slow-rotating complex that emits a high degree of fluorescence polarization.
-
Competition: Serial dilutions of the unlabeled test compounds are added to the GR/tracer mixture. The test compound competes with the fluorescent tracer for binding to the GR.
-
Measurement: As the test compound displaces the fluorescent tracer from the GR, the smaller, freely rotating tracer emits a low degree of fluorescence polarization. The change in polarization is measured using a suitable plate reader.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the maximal fluorescence polarization signal is determined as the IC50 value. This value is inversely proportional to the binding affinity of the test compound for the GR.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 3. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor necrosis factor inhibitors enhance corticosteroid therapy for Stevens-Johnson syndrome and toxic epidermal necrolysis linked to immune checkpoint inhibitors: a prospective study [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Comparative Guide to the Anti-inflammatory Activity of Hydrocortisone Hemisuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of hydrocortisone hemisuccinate against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of its mechanism and efficacy.
Introduction
This compound, a synthetic glucocorticoid corticosteroid, is widely utilized for its potent anti-inflammatory and immunomodulatory activities.[1][2] As the hemisuccinate ester of hydrocortisone (cortisol), it is formulated for parenteral administration to treat a variety of conditions, including severe allergic reactions, dermatologic diseases, and rheumatic disorders.[3] Its mechanism of action involves the modulation of complex signaling pathways to suppress the inflammatory response.[4][5]
Mechanism of Anti-inflammatory Action
Hydrocortisone exerts its effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the activated hydrocortisone-GR complex translocates to the nucleus. Inside the nucleus, it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), upregulating the transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decreased synthesis of pro-inflammatory cytokines like interleukins (IL-1β, IL-6, IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[5][6]
Additionally, corticosteroids like hydrocortisone inhibit the enzyme phospholipase A2, which is a critical upstream step in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4]
In Vitro Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro models by inhibiting key inflammatory mediators.
| Parameter | Cell/Assay Type | IC50 / Effect | Reference |
| IL-6 Inhibition | Cell-based bioassay | 6.7 µM | [1][7] |
| IL-3 Inhibition | Cell-based bioassay | 21.4 µM | [1][7] |
| IL-8 Secretion | IL-1β-stimulated H4 human enterocytes | Significantly reduced from 3,784 ng/mg to 1,546 ng/mg protein | [8] |
| Lymphocyte Proliferation | Phytohemagglutinin (PHA)-stimulated peripheral lymphocytes | Inhibited at concentrations of 0.12-60 µM | [1] |
| Cytokine Secretion | PHA + LPS-stimulated peripheral blood mononuclear cells | At 10⁻⁶ M, significantly suppressed secretion of IL-2, IL-4, IFN-γ, and IL-10 | [9] |
In Vivo Anti-inflammatory Activity
Animal models of inflammation further validate the efficacy of this compound. Comparative studies highlight its performance relative to other agents.
| Animal Model | Treatment | Dosage | % Inhibition of Paw Edema | Reference |
| Carrageenan-induced Paw Edema (Rat) | Hydrocortisone | 40 mg/kg s.c. | 65.91% (at 3 hours) | [10] |
| Withania somnifera extract | 25 mg/kg p.o. | 61.36% (at 3 hours) | [10] | |
| Freund's Adjuvant Arthritis (Rat) | Hydrocortisone | 40 mg/kg s.c. | 31.58% (on day 3) | [10] |
| Withania somnifera extract | 25 mg/kg p.o. | 21.83% (on day 3) | [10] | |
| TNBS-induced Colitis (Mouse) | This compound | 30 mg/kg p.o. | Significantly decreased Disease Activity Index (DAI) and Myeloperoxidase (MPO) activity | [1] |
Comparison with Other Corticosteroids
Hydrocortisone is often compared to other corticosteroids like cortisone. A key difference is that cortisone is a prodrug that must be converted to hydrocortisone (cortisol) in the liver to become active.[11] This makes hydrocortisone more direct-acting. A study comparing intramuscular injection of cortisone acetate and this compound found that cortisone acetate was not effective in elevating plasma cortisol levels, whereas hydrocortisone was.[12] For oral administration, no significant difference was observed between the two.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro: Cytokine Secretion Assay (Human Enterocytes)
-
Cell Culture: H4 human fetal intestinal epithelial cells are grown to confluence in 24-well plates.[8]
-
Treatment: Cells are pre-treated with 1 µM hydrocortisone for 48 hours, or treated concurrently with an inflammatory stimulus (e.g., 1 ng/mL IL-1β) and hydrocortisone for 18 hours.[8]
-
Sample Collection: After incubation, the cell culture supernatants are collected. The remaining cells are lysed to measure total protein concentration for normalization.[8]
-
Cytokine Quantification: The concentration of cytokines such as IL-6 and IL-8 in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.[6][8]
-
Data Analysis: Cytokine concentrations are normalized to the total cell protein concentration (e.g., ng/mg protein) to allow for comparison between different conditions.[8]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Albino rats (150-250g) are used and divided into control, standard, and test groups.[10]
-
Dosing: The standard group receives hydrocortisone (e.g., 40 mg/kg, subcutaneous), the test group receives the compound of interest, and the control group receives the vehicle (e.g., normal saline).[10]
-
Induction of Edema: One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[10]
-
Measurement: The paw volume is measured using a plethysmometer or digital vernier caliper immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, and 3 hours).[10]
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for a quantitative comparison of anti-inflammatory activity.[10]
Conclusion
The experimental data robustly validate the anti-inflammatory activity of this compound. It effectively inhibits the production of key pro-inflammatory cytokines in vitro and demonstrates significant efficacy in established in vivo models of acute and chronic inflammation. Its direct action and well-characterized mechanism, centered on the modulation of the glucocorticoid receptor pathway, make it a reliable standard for comparative anti-inflammatory studies and a cornerstone therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 6. Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 10. plantsjournal.com [plantsjournal.com]
- 11. drugs.com [drugs.com]
- 12. academic.oup.com [academic.oup.com]
Comparing Hydrocortisone Hemisuccinate with other Corticosteroids in Septic Shock Models: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of septic shock, understanding the nuanced differences between various corticosteroid treatments is paramount. This guide provides an objective comparison of hydrocortisone hemisuccinate with other commonly studied corticosteroids, such as dexamethasone and methylprednisolone, based on available experimental data from animal models of septic shock.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the effects of different corticosteroids on survival, hemodynamics, and inflammatory markers in various septic shock models.
Table 1: Effects of Corticosteroids on Survival Rates in Animal Models of Sepsis
| Corticosteroid | Animal Model | Sepsis Induction | Dosage | Survival Outcome |
| Hydrocortisone | Adrenalectomized Rats | E. coli injection | Not specified | 70% survival with hydrocortisone vs. 38% in control[1] |
| Dexamethasone | Rats | Fecal slurry injection | 0.2 mg/kg | Improved survival in severe sepsis model[2][3] |
| Hydrocortisone | Dogs | Septic shock (clinical) | IV bolus or CRI | No significant difference in survival compared to non-HC treated[4] |
| Methylprednisolone | Piglets | P. aeruginosa pneumonia | Ciprofloxacin + Methylprednisolone | Not explicitly stated, but reduced bacterial burden[5] |
Table 2: Hemodynamic and Inflammatory Marker Response to Corticosteroid Therapy
| Corticosteroid | Animal Model | Key Findings |
| Hydrocortisone | Piglets | In combination with iNO, lowered mean pulmonary arterial pressure (MPAP)[6] |
| Dexamethasone | Rats | Decreased serum levels of IL-6, IL-10, and TNF-α[2][3] |
| Hydrocortisone | Adrenalectomized Rats | Reversed the decreased production of TNF-α by splenocytes[7][8] |
| Methylprednisolone | Piglets | Decreased concentration of IL-6 in bronchoalveolar lavage[5] |
| Hydrocortisone | Humans (Septic Shock) | Associated with reductions in serum IL-6 and IL-8 levels[9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the protocols used in key cited studies.
Study 1: Dexamethasone in a Rat Sepsis Model[2][3]
-
Animal Model: Male Wistar rats.
-
Sepsis Induction: A fecal slurry was administered intraperitoneally to induce polymicrobial sepsis. The severity of sepsis (moderate or severe) was modulated by the concentration of the fecal slurry to achieve target mortality rates of approximately 30% or 70%, respectively.
-
Intervention: Dexamethasone was administered intravenously via the tail vein at different doses (0.1, 0.2, and 5 mg/kg) at 1 hour (early) or 25 hours (late) after sepsis induction.
-
Measurements: Survival was monitored for 14 days. Serum levels of lactate, alanine transferase (ALT), creatinine, tumor necrosis factor-α (TNF-α), interleukin (IL)-6, and IL-10 were measured. Bacterial burden in the blood and spleen was also evaluated.
Study 2: Hydrocortisone in a Piglet Endotoxemia Model[6][10]
-
Animal Model: Piglets.
-
Sepsis Induction: A shock-like state was induced by a continuous 10-hour intravenous infusion of E. coli lipopolysaccharide (LPS).
-
Intervention: One group of pigs received inhaled nitric oxide (iNO) and intravenous hydrocortisone. The control group did not receive this combination therapy.
-
Measurements: Hemodynamic parameters, including mean pulmonary arterial pressure (MPAP), were monitored. Inflammatory infiltrates in the lungs and levels of IL-1β, proMMP2, and active MMP9 were assessed in pulmonary tissue.
Study 3: Hydrocortisone in an Adrenalectomized Rat Sepsis Model[7][8]
-
Animal Model: Male Wistar rats that underwent bilateral adrenalectomy.
-
Sepsis Induction: Lethal septic shock was induced by intraperitoneal injection of Escherichia coli.
-
Intervention: Rats were treated with a combination of hydrocortisone and the antibiotic ertapenem. Control groups received placebo, ertapenem alone, or hydrocortisone alone.
-
Measurements: Survival was the primary outcome. Gene transcripts in whole blood and liver were analyzed, and cytokine stimulation of splenocytes was assessed.
Signaling Pathways and Experimental Workflows
Corticosteroids exert their anti-inflammatory effects through complex signaling pathways. A key mechanism involves the regulation of pro-inflammatory gene expression.
Caption: Corticosteroid signaling pathway in sepsis.
Caption: General experimental workflow for comparing corticosteroids.
References
- 1. Corticosteroid Therapy Benefits Septic Mice With Adrenal Insufficiency But Harms Septic Mice Without Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Retrospective evaluation of the use of hydrocortisone for treatment of suspected critical illness-related corticosteroid insufficiency (CIRCI) in dogs with septic shock (2010-2017): 47 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effect of low-dose hydrocortisone and inhaled nitric oxide on inflammatory mediators and local pulmonary metalloproteinases activity in LPS-induced sepsis in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose hydrocortisone prolongs survival in a lethal sepsis model in adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Unseen Competitor: A Guide to Hydrocortisone Hemisuccinate Cross-Reactivity in Hormone Assays
For researchers, scientists, and drug development professionals, the accuracy of hormone assays is paramount. The presence of structurally similar compounds can lead to significant cross-reactivity, yielding erroneously elevated results and potentially confounding clinical interpretation. Hydrocortisone hemisuccinate, a frequently used synthetic corticosteroid prodrug, presents a unique challenge due to its structural similarity to endogenous cortisol. This guide provides a comparative analysis of corticosteroid cross-reactivity in common cortisol immunoassays, details experimental protocols to assess this interference, and offers a framework for understanding the potential impact of this compound on assay results.
This compound is designed to rapidly convert to hydrocortisone (cortisol) in the body. For this reason, specific cross-reactivity data for the hemisuccinate ester is often not provided by immunoassay manufacturers. It is presumed that any interference would be due to the resulting hydrocortisone, which is the target analyte of the assay. However, the in-vitro stability of this compound is not infinite, and the presence of the unconverted prodrug in a sample could still theoretically lead to cross-reactivity. Understanding this potential interference is crucial for accurate quantification of cortisol levels in experimental and clinical settings.
Comparative Cross-Reactivity of Corticosteroids in Immunoassays
While specific data for this compound is largely unavailable in commercial assay literature, examining the cross-reactivity of other structurally related synthetic corticosteroids provides valuable context. The degree of interference is highly dependent on the specificity of the monoclonal or polyclonal antibodies used in a given assay. The following table summarizes publicly available cross-reactivity data for several common corticosteroids in major commercial cortisol immunoassays.
| Compound | Assay Manufacturer | Reported Cross-Reactivity (%) |
| Prednisolone | Roche (Elecsys Cortisol II) | Not Detected |
| R&D Systems | 4.4 | |
| Abbott (Architect) | Data not specified in package insert for prednisolone, but notes patients receiving it may show artificially elevated results. | |
| Prednisone | Roche (Elecsys Cortisol II) | Not Detected |
| R&D Systems | < 0.1 | |
| 6-α-Methylprednisolone | Roche (Elecsys Cortisol II) | Not Detected |
| Dexamethasone | Roche (Elecsys Cortisol II) | Not Detected |
| Cortisone | Roche (Elecsys Cortisol II) | 4.68 |
| R&D Systems | 0.2 | |
| 11-Deoxycortisol | Roche (Elecsys Cortisol II) | 3.62 |
| Corticosterone | Roche (Elecsys Cortisol II) | 1.29 |
| R&D Systems | < 0.1 |
Note: This data is compiled from publicly available package inserts and publications. Cross-reactivity can vary between different assay generations and lots. Researchers should always consult the specific package insert for the assay in use.
Experimental Protocol for Determining Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound in a specific cortisol immunoassay, the following protocol can be employed. This method is based on the principle of spiking a known concentration of the potential interferent into a sample matrix and measuring the apparent increase in the target analyte concentration.
Objective: To determine the percentage of cross-reactivity of this compound in a cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (e.g., ELISA, chemiluminescence immunoassay)
-
This compound standard of known purity
-
Sample matrix (e.g., steroid-free serum, assay buffer)
-
Calibrators and controls for the cortisol assay
-
Precision pipettes and sterile, disposable tips
-
Microplate reader or appropriate detection system
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., ethanol, DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution with the sample matrix to create a range of working concentrations.
-
-
Sample Preparation:
-
Prepare a baseline sample using only the sample matrix.
-
Prepare a series of spiked samples by adding a known volume of each this compound working concentration to aliquots of the sample matrix. The final concentrations should cover a clinically and pharmacologically relevant range.
-
-
Immunoassay Procedure:
-
Run the cortisol assay according to the manufacturer's instructions.
-
Include the assay calibrators, controls, the baseline sample, and all spiked samples in the run.
-
Ensure all samples and standards are run in duplicate or triplicate for statistical validity.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Calculate the mean cortisol concentration for the baseline sample and each of the spiked samples from the assay's standard curve.
-
Subtract the mean cortisol concentration of the baseline sample from the mean cortisol concentration of each spiked sample to determine the "apparent" cortisol concentration due to the presence of this compound.
-
Calculate the percentage of cross-reactivity for each spiked concentration using the following formula:
% Cross-Reactivity = (Apparent Cortisol Concentration / Concentration of Spiked this compound) x 100
-
Interpretation of Results: The calculated percentage of cross-reactivity indicates the degree to which this compound is detected as cortisol by the immunoassay. A high percentage suggests significant interference, while a low percentage indicates greater specificity of the assay's antibody for cortisol.
Visualizing Experimental Workflows and Structural Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the structural relationship between cortisol and this compound.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Caption: Structural Comparison of Cortisol and this compound.
A Comparative Analysis of Hydrocortisone Esters in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of various hydrocortisone esters, focusing on their performance in cell-based assays. Understanding the relative potency and mechanisms of action of these esters is crucial for drug development and research applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Comparative Performance of Hydrocortisone Esters
One key determinant of glucocorticoid potency is its binding affinity to the glucocorticoid receptor (GR). A study by Ponec et al. provides relative binding affinity (RBA) data for hydrocortisone and some of its esters, using [3H]dexamethasone as the radioligand in a human keratinocyte cytosolic GR binding assay.[1]
Another important aspect is the functional consequence of receptor binding, which can be assessed by measuring the inhibition of inflammatory responses. A study by Flower et al. investigated the effects of various glucocorticoids on prostaglandin E2 (PGE2) release in A549 cells, a human lung adenocarcinoma cell line commonly used in inflammation studies.[2]
| Hydrocortisone Ester | Relative Binding Affinity (RBA) (%)[1] | Inhibition of PGE2 Release (IC50, nM) in A549 cells[2] |
| Hydrocortisone (Cortisol) | 19.0 | 75 |
| Hydrocortisone Acetate | 7.8 | Data not available |
| Hydrocortisone Butyrate | Data not available | Data not available |
| Hydrocortisone Cypionate | Data not available | Data not available |
| Hydrocortisone Sodium Succinate | Data not available | Data not available |
| Hydrocortisone Sodium Phosphate | Data not available | Data not available |
| Dexamethasone (Reference) | 100 | 20 |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions varied. The RBA is relative to dexamethasone (100%). A higher RBA indicates stronger binding to the glucocorticoid receptor. A lower IC50 value indicates greater potency in inhibiting PGE2 release.
Experimental Protocols
Glucocorticoid Receptor (GR) Activation Assay (GRE-Luciferase Reporter Assay)
This assay is widely used to quantify the ability of a compound to activate the glucocorticoid receptor and initiate gene transcription.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs). Upon activation by a glucocorticoid, the GR binds to the GREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of GR activation.
Methodology:
-
Cell Culture: A suitable cell line, such as A549 or HEK293, is cultured in appropriate media.
-
Transfection: Cells are transfected with a GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase for normalization).
-
Treatment: Transfected cells are treated with various concentrations of the hydrocortisone esters or a reference glucocorticoid (e.g., dexamethasone).
-
Lysis: After an incubation period (typically 18-24 hours), the cells are lysed to release the cellular contents, including the expressed luciferases.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the control luciferase activity. The dose-response curves are then plotted, and the EC50 values (the concentration of a compound that gives half-maximal response) are calculated to determine the potency of each ester.
NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the transcription factor NF-κB, a key mediator of inflammation. Glucocorticoids are known to inhibit NF-κB signaling.
Principle: NF-κB activity can be measured using a reporter gene assay, similar to the GR activation assay. In this case, the luciferase gene is under the control of a promoter containing NF-κB binding sites. Cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB, and the inhibitory effect of the hydrocortisone esters is quantified by the reduction in luciferase expression.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., A549 or HeLa) are cultured and transfected with an NF-κB-luciferase reporter plasmid and a normalization control.
-
Pre-treatment: Cells are pre-treated with various concentrations of the hydrocortisone esters for a specific period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or IL-1β.
-
Lysis and Luminescence Measurement: Following stimulation, cells are lysed, and luciferase activity is measured as described above.
-
Data Analysis: The inhibitory effect of the hydrocortisone esters on NF-κB activity is determined by the reduction in normalized luciferase activity compared to the stimulated control. IC50 values (the concentration of an inhibitor that reduces the response by half) are calculated to compare the potency of the different esters.
Signaling Pathway Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway.
NF-κB Signaling Pathway and its Inhibition by Glucocorticoids
References
Assessing the Purity of Hydrocortisone Hemisuccinate: A Comparative Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) such as hydrocortisone hemisuccinate. This guide provides a comparative overview of chromatographic techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of this compound due to its high resolution, sensitivity, and reproducibility. The United States Pharmacopeia (USP) provides a standardized method for this purpose.[1] Additionally, various validated HPLC methods have been developed, offering alternative chromatographic conditions.
Comparative HPLC Methodologies
Below is a comparison of two RP-HPLC methods for the analysis of this compound, including the official USP method and a validated method utilizing a C8 stationary phase.
| Parameter | USP Method for this compound[1] | Validated RP-HPLC Method for Hydrocortisone Sodium Succinate[2] |
| Stationary Phase | L1 packing (C18), 4.6-mm × 15-cm | HiQSil C8, 4.6 mm x 250 mm, 5µm |
| Mobile Phase | Water, acetonitrile, and methanol (700:285:15) with 3.0 mL of glacial acetic acid per liter | Potassium dihydrogen orthophosphate Buffer (pH 4) and Acetonitrile (30:70 v/v) |
| Flow Rate | Approximately 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 242 nm |
| Linearity Range | Not explicitly stated in the monograph summary | 5-30 µg/ml |
| Limit of Detection (LOD) | Not explicitly stated in the monograph summary | 0.37 µg/ml |
| Limit of Quantitation (LOQ) | Not explicitly stated in the monograph summary | 1.13 µg/ml |
| Impurity Limits | Individual impurity: ≤ 1.0%, Total impurities: ≤ 2.0% | Not specified |
Experimental Protocols
USP HPLC Method for Chromatographic Purity of this compound [1]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol in the ratio of 700:285:15. Add 3.0 mL of glacial acetic acid per liter of this solution and mix thoroughly.
-
Diluting Solution Preparation: Prepare a mixture of water, acetonitrile, tetrahydrofuran, and glacial acetic acid in the ratio of 500:250:250:1.
-
Standard Solution Preparation: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the Diluting solution to obtain a concentration of about 6.6 µg/mL.
-
Test Solution Preparation: Accurately weigh about 6.6 mg of this compound, transfer to a 10-mL volumetric flask, and dissolve in and dilute to volume with the Diluting solution.
-
Chromatographic System: Use an HPLC system equipped with a 254-nm UV detector and a 4.6-mm × 15-cm column with L1 packing. Set the flow rate to about 0.8 mL/min.
-
Procedure: Inject approximately 15 µL of the Test solution into the chromatograph, record the chromatogram, and measure the peak responses. Calculate the percentage of each impurity.
Validated RP-HPLC Method for Hydrocortisone Sodium Succinate [2]
-
Mobile Phase Preparation: Prepare a mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 30:70 v/v ratio.
-
Standard Stock Solution Preparation: Prepare a stock solution of Hydrocortisone Sodium Succinate (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.
-
Working Standard Solution Preparation: Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Chromatographic System: Use an HPLC system with a UV detector set at 242 nm and a HiQSil C8 column (250 mm x 4.6 mm, 5µm). The flow rate is 1 mL/min.
-
Procedure: Inject the samples into the chromatograph and record the chromatograms for quantification.
Common Impurities
Potential impurities in this compound can arise from the synthesis process or degradation. These may include other corticosteroids and related substances.[3][4] Forced degradation studies have shown that hydrocortisone can degrade under various stress conditions such as acid, base, and oxidation.[5][6]
Experimental Workflow for HPLC Analysis
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. ijnrd.org [ijnrd.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Hydrocortisone Impurities | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrocortisone Hemisuccinate and Hydrocortisone Phosphate for Parenteral Applications
This guide provides a comprehensive comparison of two commonly used water-soluble esters of hydrocortisone: hydrocortisone hemisuccinate and hydrocortisone phosphate. Developed for researchers, scientists, and drug development professionals, this document delves into their chemical properties, stability, and clinical profiles, supported by experimental data and methodologies.
Chemical and Physical Properties
This compound and hydrocortisone phosphate are both prodrugs designed to improve the aqueous solubility of hydrocortisone for parenteral administration. They are synthetically esterified at the C21 position of the hydrocortisone molecule.[1][2] this compound is the 21-hemisuccinate ester of cortisol, while hydrocortisone phosphate is the 21-phosphate ester of cortisol.[1][2]
| Property | This compound | Hydrocortisone Phosphate |
| Synonyms | Hydrocortisone 21-hemisuccinate, Cortisol hemisuccinate[3] | Hydrocortisone 21-phosphate, Cortisol 21-phosphate[2][4] |
| Molecular Formula | C25H34O8[1] | C21H31O8P[2][4] |
| Molecular Weight | 462.53 g/mol [1] | 442.4 g/mol [2] |
| Appearance | White or almost white, hygroscopic powder[5] | White to practically white, odorless, crystalline powder[5] |
Caption: Chemical structures of this compound and Hydrocortisone Phosphate.
Solubility and Stability
The primary advantage of these esters is their enhanced water solubility compared to hydrocortisone itself. This property is crucial for formulating intravenous solutions.
| Solvent | This compound | Hydrocortisone Phosphate |
| Water | Practically insoluble, but its sodium salt is soluble at approx. 10 mg/mL in PBS (pH 7.2)[6][7] | The sodium salt is soluble in water[8] |
| Ethanol | Freely soluble[6] | Sparingly soluble |
| DMSO | Soluble at approx. 93 mg/mL[9] | Data not readily available |
| Acetone | Freely soluble[5] | Sparingly soluble |
The stability of these esters in solution is a critical factor for their clinical use. This compound solutions have been shown to be stable for up to 48 hours under various storage conditions, including refrigeration and room temperature, when reconstituted with normal saline.[10][11] Specifically, solutions at concentrations of 1 and 2 mg/mL maintain over 90% of their initial concentration for at least 48 hours.[10][11] However, the manufacturer often recommends use within four hours of reconstitution.[11] The stability of this compound is pH-dependent, with greater stability observed in acidic to neutral solutions (pH 5.5-7.4) under refrigeration.[12] Hydrocortisone phosphate is available as a ready-to-use solution, which offers convenience.[13]
Pharmacodynamics and Mechanism of Action
Both this compound and hydrocortisone phosphate are inactive prodrugs that require in-vivo hydrolysis to release the active moiety, hydrocortisone. Hydrocortisone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).
Upon entering the cell, hydrocortisone binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the translocation of the hydrocortisone-GR complex into the nucleus. Inside the nucleus, this complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (e.g., annexin A1) or downregulate the expression of pro-inflammatory genes (e.g., IL-6 and IL-3).[9][14] this compound has been shown to inhibit IL-6 and IL-3 bioactivity with IC50 values of 6.7 µM and 21.4 µM, respectively.[9][14]
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
Clinical and Pharmacokinetic Differences
While both esters are therapeutically equivalent to hydrocortisone, there are notable differences in their clinical use and side effect profiles. Hydrocortisone phosphate is provided as a ready-to-use solution, offering greater convenience in clinical settings compared to the succinate ester, which requires reconstitution from a freeze-dried powder.[13]
However, rapid intravenous injection of hydrocortisone phosphate has been associated with a high incidence of transient perineal or rectal itching and burning sensations.[15] This adverse effect is not observed with this compound.[15] The mechanism for this is not fully understood but may be related to the rapid hydrolysis of the phosphate ester in tissues with high phosphatase activity.[15] Consequently, slow intravenous administration is recommended for the phosphate formulation.
Experimental Protocols
Stability Assessment of this compound Solutions by HPLC
This protocol describes a method to determine the chemical stability of reconstituted this compound solutions.
Objective: To quantify the concentration of this compound over time under different storage conditions.
Materials:
-
Hydrocortisone sodium succinate powder for injection
-
Sterile water for injection (SWI)
-
0.9% Sodium Chloride (Normal Saline, NS)
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Milli-Q water
Methodology:
-
Preparation of Solutions:
-
Reconstitute 100 mg of hydrocortisone sodium succinate powder with 2 mL of SWI.
-
Further dilute the reconstituted solution with NS to final concentrations of 1 mg/mL and 2 mg/mL in separate infusion bags.[10]
-
-
Storage Conditions:
-
Sample Collection:
-
Withdraw aliquots from each bag at specified time points: 0, 4, 8, 12, 24, and 48 hours.[11]
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 242 nm[7]
-
-
Inject the collected samples into the HPLC system.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on the peak area from the chromatogram and a standard curve.
-
Express the stability as the percentage of the initial concentration remaining. A solution is considered stable if it retains ≥90% of the initial concentration.[12]
-
Caption: Experimental workflow for HPLC-based stability testing of hydrocortisone solutions.
Conclusion
Both this compound and hydrocortisone phosphate are effective water-soluble prodrugs of hydrocortisone, essential for parenteral steroid therapy. The choice between them often depends on a balance of convenience and patient tolerance. Hydrocortisone phosphate offers the advantage of being a pre-prepared solution, which can be beneficial in emergency situations.[13] However, this is offset by the significant risk of perineal discomfort with rapid administration.[15] this compound, while requiring reconstitution, does not share this adverse effect and has a well-documented stability profile, making it a preferred option in many clinical scenarios where rapid injection is not the primary concern.[10][15] Researchers and clinicians should consider these distinct profiles when selecting the appropriate formulation for their specific needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydrocortisone Phosphate | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C25H36O9 | CID 219121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugfuture.com [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. jmatonline.com [jmatonline.com]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which form of intravenous hydrocortisone? | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dtb.bmj.com [dtb.bmj.com]
Safety Operating Guide
Proper Disposal of Hydrocortisone Hemisuccinate: A Procedural Guide
The safe and compliant disposal of hydrocortisone hemisuccinate is critical for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. As a pharmacologically active corticosteroid with potential for reproductive toxicity, this compound requires meticulous handling from use through to final disposal.[1] This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage this compound waste streams effectively.
Core Principles of Pharmaceutical Waste Management
All disposal procedures must comply with local, state, and federal regulations.[2][3] The Environmental Protection Agency (EPA) and other regulatory bodies provide specific guidance on pharmaceutical waste.[4] Key principles include:
-
Do Not Sewer: Never discharge this compound powder or solutions into drains or waterways.[2][5] The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste.[6]
-
Avoid Regular Trash: Unused or expired products must not be disposed of with household or general laboratory garbage.[5]
-
Use Personal Protective Equipment (PPE): When handling the compound or its waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][3] For handling powders, a dust respirator is recommended.[2]
-
Consult a Licensed Waste Contractor: Final disposal of pharmaceutical waste should be handled by a licensed company specializing in chemical or hazardous waste.[1][7]
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste: unused pure compound, solutions, or contaminated labware.
1. Unused/Expired Solid this compound
-
Segregation: Collect all expired or surplus solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Packaging: Ensure the container is securely sealed to prevent dust generation.[2] The container should be appropriate for solid waste and comply with your institution's waste management plan.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, until collection by a licensed waste disposal service.[2]
2. This compound Solutions
-
Small Volumes: For small quantities of solutions, absorb the liquid with a non-reactive, absorbent material (e.g., diatomite, universal binders).[3]
-
Collection: Place the saturated absorbent material into the designated hazardous waste container.
-
Large Volumes: For larger volumes, consult your institution's Environmental Health & Safety (EHS) department. Direct disposal into a bulk solvent waste container may be permissible if the solvent system is compatible.
3. Contaminated Labware and PPE
-
Empty Containers: Empty vials and original packaging that have come into direct contact with the compound should be placed in the designated hazardous waste container.[8]
-
Sharps: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for pharmaceutical waste. Do not expunge the contents before disposal.[9]
-
Contaminated PPE and Debris: Gloves, weigh boats, and other disposable materials contaminated with this compound should be collected in the same hazardous waste container as the solid waste.[7]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
For Minor Spills (Dry Powder):
-
Secure the Area: Alert personnel in the immediate vicinity.[2]
-
Wear Appropriate PPE: At a minimum, this includes protective clothing, gloves, safety glasses, and a dust respirator.[2]
-
Avoid Dust: Use dry cleanup procedures. Do not sweep dry powder, as this can generate dust.[2]
-
Dampen (If Necessary): Lightly dampen the powder with water to minimize dust before collection.[2]
-
Collect: Carefully sweep or use a HEPA-filtered vacuum to collect the material.[2]
-
Containerize: Place the collected residue and cleanup materials into a sealed, labeled plastic bag or waste container for disposal.[2]
-
Decontaminate: Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[2]
Summary of Disposal Procedures
The following table summarizes the proper handling for different waste streams containing this compound.
| Waste Stream | Disposal Container | Key Handling Instructions |
| Unused/Expired Powder | Labeled, sealed hazardous pharmaceutical waste container. | Do not mix with other waste types unless approved by EHS. Keep container closed to prevent dust. |
| Aqueous Solutions | Absorb onto inert material and place in hazardous waste container. | Do not pour down the drain. For large volumes, consult your EHS department. |
| Contaminated Sharps | Puncture-resistant sharps container designated for pharmaceutical waste. | Do not recap, bend, or break needles. Do not expunge contents from syringes.[9] |
| Contaminated Labware (Vials, PPE, etc.) | Labeled, sealed hazardous pharmaceutical waste container. | Dispose of all items that have come into direct contact with the compound, including gloves and weigh paper, in this container.[7] |
| Spill Cleanup Debris | Labeled, sealed hazardous pharmaceutical waste container. | Collect all absorbent materials and contaminated PPE used for cleanup and place them in the designated waste container.[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. luriechildrens.org [luriechildrens.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. carlroth.com [carlroth.com]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
